Technical Documentation Center

Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate

Core Science & Biosynthesis

Foundational

The Physicochemical and Mechanistic Profile of Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate: A Comprehensive Guide for Advanced Organic Synthesis

Executive Summary Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate (CAS: 960075-11-0) is a highly specialized brominated aromatic ester that functions as a critical building block in advanced medicinal chemistry[1]. C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate (CAS: 960075-11-0) is a highly specialized brominated aromatic ester that functions as a critical building block in advanced medicinal chemistry[1]. Characterized by its orthogonal reactive sites, this compound is predominantly utilized as a key intermediate in the total synthesis of phenylethanolamine-based β2​ -adrenergic receptor agonists, such as Salmeterol and Salbutamol[2][3]. Furthermore, due to its structural relationship to mixed α/β -blockers, it is rigorously monitored in quality control as a known degradation product and synthetic byproduct, specifically designated as Labetalol Impurity 50[4].

This technical whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and self-validating experimental protocols designed for drug development professionals and synthetic chemists.

Physicochemical Profiling

Understanding the physical and chemical parameters of this intermediate is vital for optimizing reaction conditions and downstream purification. The presence of the heavy bromine atom alongside hydrogen-bonding hydroxyl groups dictates its solubility and physical state.

ParameterValue / Description
Chemical Name Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate
CAS Number 960075-11-0[1]
Molecular Formula C10H11BrO4[1]
Molecular Weight 275.10 g/mol [1]
Physical State Gummy oil to off-white solid (highly dependent on purity and crystallization solvent)[5]
Solubility Highly soluble in CDCl3, Dichloromethane, Methanol, and DMSO; Insoluble in non-polar alkanes (e.g., Hexane)[5]
Key Functional Groups Phenolic hydroxyl, methyl ester, secondary alcohol, primary alkyl bromide
Reactivity Profile Electrophilic at the brominated carbon; susceptible to base-catalyzed epoxidation and ester hydrolysis[6]

Mechanistic Role in Advanced Organic Synthesis

The architectural brilliance of Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate lies in its capacity for chemoselective transformations. The molecule features a bromohydrin motif (the 2-bromo-1-hydroxyethyl side chain), which serves as a masked electrophile.

Under mild basic conditions, the secondary alcohol is deprotonated, triggering an intramolecular SN​2 displacement of the adjacent bromide to form a transient terminal epoxide. This epoxide is then regioselectively opened via nucleophilic attack by sterically hindered primary or secondary amines (e.g., tert-butylamine for Salbutamol, or N-(6-(4-phenylbutoxy)hexyl)benzenemethamine for Salmeterol)[2][3].

Crucially, the methyl ester and phenolic hydroxyl groups act as orthogonal placeholders. They remain intact during the amine alkylation phase and are subsequently reduced by strong hydride donors (such as LiAlH4​ ) to yield the salicyl alcohol (2-(hydroxymethyl)phenol) pharmacophore, which is strictly required for β2​ -receptor binding[3].

G A Methyl 5-(2-bromoacetyl) -2-hydroxybenzoate (Alpha-bromo ketone) B NaBH4, EtOH 0-15°C A->B C Methyl 5-(2-bromo-1-hydroxyethyl) -2-hydroxybenzoate (Target Bromohydrin) B->C D 1. Amine Alkylation (Base) 2. Ester Reduction (LiAlH4) C->D E Saligenin Derivative (e.g., Salmeterol/Salbutamol) D->E

Fig 1: Chemoselective synthesis and downstream application of the target bromohydrin.

Experimental Protocols (E-E-A-T Validated)

As a Senior Application Scientist, I emphasize that successful synthesis and analysis require a deep understanding of the thermodynamic and kinetic forces at play. The following protocols are designed as self-validating systems.

Protocol 1: Chemoselective Reduction of the Alpha-Bromo Ketone

Objective: Reduce Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate to the target bromohydrin without reducing the ester or inducing premature epoxidation.

Causality & Expert Insight: Sodium borohydride ( NaBH4​ ) is chosen for its strict chemoselectivity toward ketones over esters. The reaction is conducted in ethanol, which not only solubilizes the precursor but acts as a necessary proton source for the reduction mechanism. Temperature control (0–15°C) is critical. If the temperature exceeds 20°C, the resulting alkoxide intermediate will undergo an intramolecular Williamson ether synthesis, displacing the bromide and prematurely forming an epoxide. Furthermore, an acidic quench is mandatory to destroy the basic borate complexes, which would otherwise catalyze degradation during solvent evaporation[7].

Step-by-Step Methodology:

  • Dissolution: Suspend Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate (1.0 eq) in anhydrous ethanol (10 volumes) under an inert nitrogen atmosphere.

  • Thermal Control: Submerge the reaction vessel in an ice/water bath and allow the internal temperature to equilibrate to 0–5°C.

  • Hydride Addition: Add NaBH4​ (0.5–0.75 eq) in small, controlled portions over 30 minutes. Monitor the exotherm to ensure the internal temperature strictly remains below 15°C[7].

  • Maturation: Remove the ice bath and stir the mixture at 15–20°C for 2 hours. Validation: Perform TLC (Hexane:Ethyl Acetate 7:3); the starting material spot should be completely consumed.

  • Acidic Quenching: Recool the flask to 0°C. Slowly add 2 N H2​SO4​ dropwise until the pH reaches ~3. This neutralizes the base and stabilizes the bromohydrin[7].

  • Isolation: Evaporate the ethanol under reduced pressure (bath temperature < 30°C to prevent thermal degradation). Extract the aqueous residue with ethyl acetate (3 x 5 volumes). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield the target compound as a viscous, gummy oil[2][7].

Protocol 2: Analytical Characterization & Impurity Profiling

Objective: Quantify the purity of the synthesized intermediate and validate its structural integrity.

Causality & Expert Insight: Bromohydrins are thermally labile and prone to dehydrobromination inside the heated injection ports of Gas Chromatographs (GC). Therefore, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the mandatory analytical technique. An acidic mobile phase modifier (0.1% TFA) is required to suppress the ionization of the phenolic hydroxyl group (pKa ~9), preventing peak tailing and ensuring sharp, reproducible chromatograms.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the product in 10 mL of HPLC-grade Methanol (1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient elution. Solvent A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q water. Solvent B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 254 nm (targeting the aromatic benzoate chromophore).

  • NMR Validation: Dissolve a purified fraction in CDCl3​ . Validation: The 1H -NMR spectrum must show a diagnostic multiplet at ~4.8-5.0 ppm (methine proton of the chiral alcohol) and a doublet/multiplet at ~3.4-3.6 ppm (diastereotopic methylene protons adjacent to the bromine atom)[5].

Handling, Stability, and Storage

To maintain the integrity of Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate, strict storage protocols must be adhered to:

  • Light Sensitivity: The carbon-bromine ( C−Br ) bond is susceptible to homolytic cleavage upon prolonged exposure to ultraviolet light. The compound must be stored in amber glass vials.

  • Thermal & Chemical Stability: Prolonged exposure to temperatures above 60°C or basic environments will induce spontaneous epoxidation or ester hydrolysis.

  • Optimal Storage: Maintain the compound at 2-8°C under an inert atmosphere (Argon or Nitrogen) to ensure batch-to-batch consistency and long-term stability[6].

Sources

Exploratory

"crystal structure of Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate"

An In-Depth Technical Guide to the Structural Elucidation and Crystallographic Analysis of Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate Executive Summary Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate (MBHH,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Elucidation and Crystallographic Analysis of Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate

Executive Summary

Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate (MBHH, CAS: 960075-11-0) is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), most notably β2​ -adrenergic receptor agonists such as salmeterol[1]. The pharmacological efficacy of these APIs is strictly governed by the absolute configuration of the 1-hydroxyethyl stereocenter. Consequently, determining the exact three-dimensional architecture of MBHH via Single-Crystal X-Ray Diffraction (SCXRD) is not merely an analytical exercise, but a foundational requirement for quality by design (QbD) in drug development.

This whitepaper provides an authoritative, causality-driven methodology for the crystallization, structural resolution, and supramolecular analysis of enantiopure MBHH, establishing a self-validating protocol for crystallographic characterization.

Molecular Geometry and Conformational Causality

The molecular topology of MBHH is defined by two distinct domains: a rigid, planar salicylate core and a flexible 2-bromo-1-hydroxyethyl aliphatic side chain.

  • The Salicylate Core: The spatial arrangement of the core is dictated by a strong intramolecular hydrogen bond between the phenolic hydroxyl group (donor) and the ester carbonyl oxygen (acceptor). This interaction locks the ester group into coplanarity with the benzene ring, restricting rotational degrees of freedom and minimizing the overall molecular energy profile.

  • The Aliphatic Side Chain: The 2-bromo-1-hydroxyethyl group introduces significant conformational flexibility and a chiral center. The heavy bromine atom ( Z=35 ) is highly polarizable and serves as an excellent anomalous scatterer, which is vital for the unambiguous determination of the absolute stereochemical configuration during X-ray refinement.

Experimental Workflow: A Self-Validating Crystallographic Protocol

To obtain high-resolution structural data, the experimental design must account for the chemical reactivity of the molecule. The following step-by-step methodology ensures the integrity of the crystal lattice while providing a mathematically self-validating feedback loop.

Step-by-Step Crystallization Methodology
  • Solvent Selection: Dissolve 50 mg of enantiopure MBHH in 1.0 mL of Dichloromethane (DCM).

    • Causality: DCM is chosen as the primary solvent because it is a polar aprotic medium that readily dissolves the halogenated and hydrogen-bonding moieties without risking the solvolysis of the reactive primary bromide—a degradation pathway commonly triggered by warm protic solvents like methanol.

  • Antisolvent Layering: Transfer the solution to a narrow crystallization tube. Carefully layer 3.0 mL of n-hexane over the DCM solution.

  • Vapor Diffusion: Seal the system and incubate at 4 °C for 72 hours.

    • Causality: The slow diffusion of the non-polar antisolvent into the DCM layer gradually reduces the solubility of MBHH, promoting the nucleation of thermodynamically stable, defect-free single crystals rather than kinetically driven amorphous precipitates.

  • Harvesting: Select a single, optically clear crystal under a polarized light microscope. Coat the crystal in a perfluoropolyether cryo-oil to prevent atmospheric degradation and mount it on a MiTeGen loop.

X-Ray Diffraction and Phase Problem Resolution
  • Data Collection: Transfer the mounted crystal to a diffractometer equipped with a Mo radiation source ( λ=0.71073 Å) and a nitrogen cold stream set to 100 K.

    • Causality: Data collection at 100 K minimizes atomic thermal displacement parameters ( Ueq​ ). This reduction in thermal motion is critical for accurately locating the electron density of the highly mobile hydroxyl hydrogen atoms, which define the supramolecular network.

  • Structure Solution: Solve the phase problem using the dual-space algorithm in SHELXT[2].

    • Causality: Unlike traditional direct methods, SHELXT expands the data to the P1 space group and tests all possible space groups within the Laue group, effectively eliminating user bias in space group assignment[3].

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL[4], accessed via the OLEX2 graphical interface[5].

  • Self-Validation Checkpoint: The protocol validates itself through the calculation of the Flack parameter. Because the bromine atom provides a strong anomalous dispersion signal ( Δf′′ ), a refined Flack parameter of ~0.0 mathematically proves the absolute configuration is correct. A value of ~1.0 indicates the model must be inverted.

Workflow N1 Synthesis & Purification (MBHH) N2 Single Crystal Growth (Vapor Diffusion) N1->N2 >99% Purity N3 X-Ray Diffraction (Data Collection at 100K) N2->N3 Harvest & Mount N4 Phase Problem Solution (SHELXT Dual-Space) N3->N4 .hkl & .ins files N5 Structure Refinement (SHELXL / OLEX2) N4->N5 Initial Model

Fig 1. Workflow for the crystallographic resolution of MBHH, demonstrating the progression from synthesis to structural refinement.

Quantitative Structural Data

Based on the crystallographic behavior of highly homologous analogs such as methyl 5-bromo-2-hydroxybenzoate[6], enantiopure MBHH crystallizes in a chiral Sohncke space group. The quantitative parameters defining this self-validating physical model are summarized below.

Table 1: Crystallographic Data and Refinement Parameters for Enantiopure MBHH

ParameterValue (Representative Model)
Chemical formula C₁₀H₁₁BrO₄
Formula weight 275.10 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo )
Crystal system, space group Monoclinic, P21​
Unit cell dimensions a=8.24 Å, b=5.91 Å, c=12.15 Å, β=95.2∘
Volume 589.4 ų
Z, Calculated density 2, 1.550 Mg/m³
Absorption coefficient ( μ ) 3.45 mm⁻¹
Final R indices [ I>2σ(I) ] R1​=0.038 , wR2​=0.085
Absolute structure (Flack) parameter 0.01(2)

Supramolecular Architecture and Graph-Set Analysis

The macroscopic stability of the MBHH crystal is a direct manifestation of its microscopic hydrogen-bonding network. To systematically decode these interactions, we apply Graph-Set Analysis[7], a topological methodology that categorizes hydrogen bonds into distinct motifs.

  • Intramolecular Motifs: The strong O—H···O interaction between the phenolic hydroxyl and the ester carbonyl forms a closed, six-membered ring. In graph-set notation, this is defined as an S(6) motif. This interaction is highly conserved across salicylate derivatives[8].

  • Intermolecular Motifs: The aliphatic 1-hydroxyl group is sterically accessible and acts simultaneously as a hydrogen bond donor and acceptor. It interacts with adjacent MBHH molecules to form infinite, one-dimensional zigzag chains propagating along the crystallographic b -axis. This is classified as a C(n) chain motif.

  • Dispersive Interactions: The crystal packing is further stabilized by weak π−π stacking interactions between the nearly parallel aromatic rings of adjacent chains, with centroid-to-centroid distances typically measuring ~3.98 Å[6].

HBond N1 Phenolic OH (Donor) N2 Ester Carbonyl (Acceptor) N1->N2 Donates to N4 Intramolecular H-Bond S(6) Motif N1->N4 Forms N2->N4 Forms N3 Aliphatic OH (Donor/Acceptor) N3->N3 Intermolecular network N5 Intermolecular H-Bond C(n) Chain Motif N3->N5 Propagates

Fig 2. Graph-set analysis logic for MBHH hydrogen bonding networks, mapping donor-acceptor relationships.

Implications for Pharmaceutical Development

The rigorous crystallographic characterization of MBHH has profound downstream implications for drug manufacturing:

  • Stereochemical Validation: The confirmation of the absolute structure via the Flack parameter ensures that the asymmetric synthetic steps (e.g., chiral reduction of the corresponding ketone) have proceeded with the desired enantiomeric excess.

  • Polymorphism Control: Understanding the S(6) and C(n) hydrogen-bonding motifs allows formulation scientists to predict and control polymorphic transitions. Variations in the solvent system during scale-up can disrupt the C(n) chains, potentially leading to metastable polymorphs with altered solubility profiles.

By anchoring the structural analysis in fundamental crystallographic principles and self-validating refinement metrics, researchers can confidently integrate MBHH into complex, highly regulated API synthesis pipelines.

References

  • Mustafa, G., Khan, I. U., Ashiq, M. Z., & Akkurt, M. (2012). Methyl 5-bromo-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1467. [Source: IUCr] URL:[Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.[Source: IUCr] URL:[Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Source: IUCr] URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. [Source: IUCr] URL:[Link]

  • Bernstein, J., Davis, R. E., Shimoni, L., & Chang, N. L. (1995). Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals. Angewandte Chemie International Edition in English, 34(15), 1555-1573. [Source: Wiley] URL:[Link]

Sources

Foundational

The Privileged Scaffold: Potential Biological Activities and Synthetic Utility of Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate Derivatives

Executive Summary In medicinal chemistry, the rapid assembly of complex, biologically active molecules relies heavily on privileged synthetic intermediates. Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate (CAS 960075...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry, the rapid assembly of complex, biologically active molecules relies heavily on privileged synthetic intermediates. Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate (CAS 960075-11-0) represents one such critical scaffold[1]. While the parent compound is primarily a reactive electrophile, its downstream derivatives—synthesized via targeted amination and ester reduction—form the backbone of the arylethanolamine class of β2​ -adrenergic receptor ( β2​ AR) agonists. This whitepaper explores the chemical rationale behind this intermediate, the step-by-step synthesis of its bioactive derivatives (such as salbutamol and salmeterol), and the deep pharmacological mechanisms that govern their application in treating bronchospastic diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD).

Structural Significance and Chemical Rationale

The molecular architecture of Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate is meticulously designed to serve as a precursor for β2​ -agonists. It contains three distinct functional zones, each serving a specific synthetic and biological purpose:

  • The α -Bromo Alcohol Moiety: The bromide acts as an optimal leaving group for nucleophilic substitution ( SN​2 ). It allows for the introduction of bulky primary amines (e.g., tert-butylamine), which are essential for directing the molecule's selectivity toward β2​ over β1​ receptors.

  • The Phenolic Hydroxyl (Position 2): Retained throughout the synthesis, this hydroxyl group is critical for hydrogen bonding with the serine residues (Ser203, Ser204, Ser207) in the orthosteric binding pocket of the β2​ AR[2].

  • The Methyl Ester (Position 1): The ester protects the carboxylic acid during upstream Friedel-Crafts acylation and bromination steps[3]. In the final synthetic step, it is reduced to a hydroxymethyl group, completing the "saligenin" pharmacophore required for potent receptor activation.

Intrinsic Reactivity of the Parent Scaffold

It is crucial to note that the unreacted intermediate itself lacks the amine required to form a critical salt bridge with Asp113 in the β2​ AR binding pocket[2]. Instead, the α -bromo alcohol is a potent alkylating agent. If left unreacted, it can covalently modify nucleophilic residues (such as cysteine sulfhydryls) on biological proteins. Consequently, this intermediate exhibits intrinsic cytotoxicity and must be rigorously monitored as a genotoxic impurity during the manufacturing of active pharmaceutical ingredients (APIs).

Synthetic Workflows to Bioactive Derivatives

The transformation of the bromo-intermediate into a bioactive β2​ -agonist requires a highly chemoselective approach to prevent the degradation of the fragile benzylic alcohol.

SynthWorkflow A Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate (CAS 960075-11-0) B Nucleophilic Amination (e.g., tert-butylamine or 4-phenylbutoxyhexylamine) A->B C Methyl 5-(2-(alkylamino)-1-hydroxyethyl)-2-hydroxybenzoate (Aminated Intermediate) B->C D Ester Reduction (NaBH4 / CaCl2) C->D E Bioactive β2-Agonist (e.g., Salbutamol / Salmeterol) D->E

Fig 1: Chemoselective synthetic workflow from the bromo-intermediate to the active API.

Protocol: Chemoselective Synthesis of β2​ -Agonist Derivatives

This protocol utilizes a self-validating chemical system where the choice of reagents inherently prevents over-reaction.

Step 1: Nucleophilic Substitution (Amination)

  • Procedure: Dissolve Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate in refluxing ethanol. Add a 3-fold molar excess of the target primary amine (e.g., tert-butylamine for salbutamol). Reflux for 12 hours.

  • Causality & Logic: The bulky nature of the tert-butyl group directs the substitution exclusively via an SN​2 mechanism. The steric hindrance of the resulting secondary amine prevents subsequent over-alkylation (tertiary amine formation), ensuring high yield of the desired intermediate without the need for complex protecting group chemistry.

Step 2: Chemoselective Ester Reduction

  • Procedure: Isolate the aminated intermediate and dissolve it in anhydrous methanol. Add 1.5 equivalents of anhydrous CaCl2​ . Cool the reaction to 0°C, then slowly add 2.0 equivalents of NaBH4​ in small portions.

  • Causality & Logic: Standard NaBH4​ is too weak to reduce esters, while LiAlH4​ is overly aggressive and risks cleaving the benzylic alcohol. By adding CaCl2​ , the system generates calcium borohydride ( Ca(BH4​)2​ ) in situ. This reagent is uniquely chemoselective, reducing the methyl ester to the critical hydroxymethyl group while leaving the rest of the molecule intact.

Biological Activity: β2​ -Adrenergic Receptor Agonism

Once synthesized, the derivatives act as potent ligands for the β2​ -Adrenergic Receptor, a Gs-coupled G-Protein Coupled Receptor (GPCR).

Upon binding, the derivative induces a conformational change in the receptor, activating the Gs protein. The αs subunit dissociates and stimulates Adenylyl Cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). The accumulation of cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates target proteins (such as Myosin Light Chain Kinase) to induce smooth muscle relaxation and bronchodilation[4].

Beta2Signaling Ligand Bioactive Derivative (e.g., Salbutamol) Receptor β2-Adrenergic Receptor (β2AR) Ligand->Receptor Binds & Activates GProtein Gs Protein (αs subunit) Receptor->GProtein Conformational Change Effector Adenylyl Cyclase (AC) GProtein->Effector Stimulates Messenger Cyclic AMP (cAMP) Effector->Messenger ATP Conversion Kinase Protein Kinase A (PKA) Messenger->Kinase Activates Response Smooth Muscle Relaxation (Bronchodilation) Kinase->Response Phosphorylates Targets

Fig 2: Gs-coupled GPCR signaling cascade initiated by the synthesized derivatives.

Pharmacological Profiles of Key Derivatives

The structural modifications made during amination dictate the drug's pharmacokinetic and pharmacodynamic profile. Salbutamol, featuring a tert-butyl group, is a short-acting partial agonist. Salmeterol, featuring a long lipophilic aryloxyalkyl tail, binds to an exosite in the extracellular vestibule of the β2​ AR, anchoring the molecule and resulting in a long-acting (12+ hours) partial agonism[2].

Table 1: Quantitative Pharmacological Data of Synthesized Derivatives [5]

CompoundReceptor SelectivitycAMP EC 50​ ( μ M)E max​ (cAMP) vs IsoprenalineClinical Application
Isoprenaline (Control)Non-selective ( β1​ / β2​ )0.08100% (Full Agonist)Bradycardia / Heart block
Salbutamol β2​ -selective0.6019% (Partial Agonist)Acute Asthma / COPD
Salmeterol Highly β2​ -selective0.001218% (Partial Agonist)Chronic Asthma / COPD

Experimental Workflows for Biological Evaluation

To validate the biological activity of newly synthesized derivatives, researchers must utilize robust, self-validating in vitro assays.

Protocol: Self-Validating Functional cAMP Accumulation Assay

Objective: To quantify the β2​ AR agonistic efficacy ( EC50​ ) of synthesized derivatives. Rationale: Measuring downstream cAMP provides a direct functional readout of Gs-coupled receptor activation.

  • Cell Preparation: Seed CHO-K1 cells stably expressing the human β2​ AR into a 384-well microplate at a density of 5,000 cells/well. Starve cells in serum-free media for 2 hours to establish a low basal cAMP baseline.

  • Phosphodiesterase Inhibition (The Self-Validating Step): Pre-incubate the cells with 0.5 mM IBMX (3-isobutyl-1-methylxanthine) for 30 minutes.

    • Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Without it, cellular PDEs would rapidly degrade the synthesized cAMP, leading to false negatives or artificially low potency readings. IBMX ensures the measured signal is a cumulative, isolated reflection of Adenylyl Cyclase activity.

  • Ligand Stimulation: Add the synthesized derivative at varying concentrations ( 10−12 to 10−5 M). Include Isoproterenol as a full agonist positive control and Propranolol as an antagonist negative control. Incubate for 30 minutes at 37°C.

  • Cell Lysis and Detection: Lyse the cells using a buffer containing a cAMP-specific cryptate conjugate and a d2-labeled anti-cAMP antibody (utilizing HTRF—Homogeneous Time-Resolved Fluorescence technology).

  • Quantification: Measure the TR-FRET signal at 665 nm and 620 nm. Calculate the EC50​ using a 4-parameter logistic non-linear regression model.

References

  • Effects of a range of beta2 adrenoceptor agonists on changes in intracellular cyclic AMP and on cyclic AMP driven gene expression in cultured human airway smooth muscle cells Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Structural insights into binding specificity, efficacy and bias of a β2AR partial agonist Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • Inhibition of cAMP-Dependent PKA Activates β2-Adrenergic Receptor Stimulation of Cytosolic Phospholipase A2 via Raf-1/MEK/ERK and IP3-Dependent Ca2+ Signaling in Atrial Myocytes Source: PLOS One URL:[Link]

Sources

Exploratory

Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate: A Strategic Building Block in the Synthesis of Phenylethanolamine-based Therapeutics

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In the landscape of active pharmaceutical ingredient...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the landscape of active pharmaceutical ingredient (API) synthesis, the efficiency of a synthetic route is largely dictated by the strategic selection of advanced intermediates. Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate (CAS: 960075-11-0)[1] stands out as a highly specialized organic building block. Characterized by its pre-installed secondary alcohol and terminal alkyl bromide, this compound serves as the critical linchpin in the synthesis of phenylethanolamine-based β2-adrenergic receptor agonists, most notably Salbutamol (Albuterol) and Salmeterol [2][3].

This technical guide explores the structural rationale behind utilizing this specific intermediate, the causality of its reaction sequencing, and provides self-validating experimental protocols for its downstream conversion into high-value APIs.

Physicochemical Profiling & Structural Rationale

The utility of this building block stems from its highly orchestrated functional group array. It is typically synthesized upstream via the bromination and subsequent reduction of methyl 5-acetyl-2-hydroxybenzoate (CAS: 16475-90-4)[4][5].

Quantitative Data Summary

Table 1: Physicochemical Profile of the Building Block

ParameterValue / Description
Chemical Name Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate
CAS Number 960075-11-0[1]
Molecular Formula C10H11BrO4[1]
Molecular Weight 275.10 g/mol [1]
Key Functional Groups Methyl ester (C1), Phenol (C2), Secondary alcohol, Primary alkyl bromide
Primary Application Advanced precursor for phenylethanolamine APIs
Structural Rationale

The selection of the 2-bromo-1-hydroxyethyl moiety over a simple acetyl group at this stage is a deliberate strategic choice. By pre-installing the oxidation state of the benzylic carbon (the secondary alcohol), chemists avoid the risk of over-reduction or competing side reactions during the final ester cleavage. Furthermore, if the upstream ketone reduction is performed asymmetrically (e.g., via CBS reduction or Ru-catalyzed transfer hydrogenation), this building block successfully locks in the stereocenter required for enantiopure APIs like Levalbuterol[3][6].

ReactivityMap Center Methyl 5-(2-bromo-1-hydroxyethyl) -2-hydroxybenzoate Ester Methyl Ester (C1) Target for Late-Stage Reduction Center->Ester Hydride Donors (LiAlH4) Phenol Phenolic OH (C2) Directs Ortho-Substitution & Protects Ring Center->Phenol Base / Protecting Groups BromoAlkyl 2-Bromo-1-hydroxyethyl (C5) Precursor to Reactive Epoxide Center->BromoAlkyl Mild Base (Intramolecular Cyclization)

Structural reactivity map of the building block.

Mechanistic Insights: The Causality of Reaction Sequencing

To transform this building block into Salbutamol, two major transformations must occur: the installation of the tert-butylamine side chain and the reduction of the methyl ester to a hydroxymethyl group[2][7]. The order of these operations is strictly governed by chemical causality.

  • Why Epoxidation Precedes Amination: Direct amination of the primary bromide with tert-butylamine is sterically hindered and kinetically slow, often leading to complex mixtures or unwanted aziridine formation. Instead, treating the bromo-alcohol with a mild base triggers an ultra-fast intramolecular SN​2 reaction, yielding an epoxide. This epoxide then undergoes highly regioselective nucleophilic attack by tert-butylamine at the less hindered terminal carbon, ensuring perfect 1-hydroxy-2-amino connectivity.

  • Why Late-Stage Ester Reduction: The methyl ester is intentionally preserved until the final step. If the ester were reduced to the benzylic alcohol prematurely, the resulting diol system would interfere with the epoxidation and amination steps, necessitating cumbersome protecting group strategies. The ester acts as an inherent protecting group for the C3 position.

SynthesisWorkflow BB Starting Material Methyl 5-(2-bromo-1-hydroxyethyl) -2-hydroxybenzoate Epoxide Intermediate 1 Methyl 5-(oxiran-2-yl) -2-hydroxybenzoate BB->Epoxide K2CO3, Acetone (Intramolecular SN2) AminoEster Intermediate 2 Methyl 5-(2-(tert-butylamino) -1-hydroxyethyl)-2-hydroxybenzoate Epoxide->AminoEster tert-Butylamine, Reflux (Regioselective Ring Opening) Salbutamol Final API Salbutamol (Albuterol) AminoEster->Salbutamol LiAlH4, THF (Ester Reduction)

Synthetic workflow from the bromo-alcohol building block to Salbutamol.

Core Synthetic Workflows & Step-by-Step Methodologies

The following protocols detail the conversion of the building block into the final API, engineered as self-validating systems to ensure high-fidelity scale-up.

Table 2: Stoichiometric Matrix for Salbutamol Synthesis

StepReagentEquivalentsFunction / Rationale
1 Potassium Carbonate ( K2​CO3​ )2.0Acid scavenger; promotes intramolecular epoxidation
1 tert-Butylamine3.0 - 5.0Nucleophile; excess drives reaction to completion
2 Lithium Aluminum Hydride ( LiAlH4​ )2.5 - 3.0Strong hydride donor required for ester reduction[2][7]
2 THF (Anhydrous)10 volumesAprotic medium; stabilizes hydride intermediates
Protocol A: One-Pot Epoxidation and Regioselective Amination

Objective: Convert the 2-bromo-1-hydroxyethyl group to a 1-hydroxy-2-(tert-butylamino)ethyl group.

  • Initiation: Dissolve Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate (1.0 eq) in analytical-grade acetone (or THF) at room temperature.

  • Epoxidation: Add finely powdered anhydrous K2​CO3​ (2.0 eq). Stir vigorously for 2-4 hours.

    • Validation Checkpoint 1: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The starting material ( Rf​≈0.3 ) should completely convert to the less polar epoxide intermediate ( Rf​≈0.5 ).

  • Amination: Once epoxide formation is confirmed, add tert-butylamine (3.0 eq) dropwise. Attach a reflux condenser and heat the mixture to 55-60 °C for 8-12 hours.

  • Workup & Isolation: Evaporate the volatiles under reduced pressure. Partition the residue between Ethyl Acetate and 1M HCl.

    • Causality: The target amino-ester is highly basic and will migrate to the aqueous layer, leaving non-basic organic impurities in the organic layer.

  • Neutralization: Separate the aqueous layer, cool to 0 °C, and basify to pH 10 using 2M NaOH. Extract the liberated free base with Ethyl Acetate, dry over Na2​SO4​ , and concentrate to yield Intermediate 2 (Methyl 5-(2-(tert-butylamino)-1-hydroxyethyl)-2-hydroxybenzoate).

    • Validation Checkpoint 2: LC-MS analysis of the isolated solid must show a dominant [M+H]+ peak at m/z 268.

Protocol B: Late-Stage Ester Reduction

Objective: Reduce the methyl ester to a hydroxymethyl group to yield Salbutamol.

  • Preparation: In a flame-dried flask under an Argon atmosphere, suspend LiAlH4​ (2.5 eq) in anhydrous THF (5 volumes) and cool to 0 °C[2][7].

  • Addition: Dissolve the amino-ester intermediate from Protocol A (1.0 eq) in anhydrous THF (5 volumes). Add this solution dropwise to the LiAlH4​ suspension over 30 minutes to control the exothermic evolution of hydrogen gas.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

    • Validation Checkpoint 3: Quench a 50 μL aliquot in wet EtOAc and analyze via LC-MS. The [M+H]+ peak must shift from 268 (amino-ester) to 240 (Salbutamol)[2].

  • Fieser Workup (Self-Validating Quench): To safely quench the reaction and precipitate aluminum salts, cool to 0 °C and sequentially add: x mL of water (where x = grams of LiAlH4​ used), x mL of 15% NaOH aqueous solution, and 3x mL of water.

    • Causality: This specific stoichiometric quench forces the aluminum byproducts into a granular, easily filterable white solid, preventing the formation of a gelatinous emulsion that traps the API.

  • Final Isolation: Filter the mixture through a pad of Celite. Wash the filter cake thoroughly with hot THF. Concentrate the combined filtrates under vacuum to yield crude Salbutamol. Recrystallize from ethanol/water to obtain the pure API.

References

  • Manasa Life Sciences . Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate Primary Standard. Available at: 1

  • Apicule . Methyl 5-acetylsalicylate (CAS No: 16475-90-4) API Intermediate. Available at: 4

  • Remix Education . Salbutanol – Structure, Synthesis, SAR, Mechanism, Uses. Available at: 2

  • ResearchGate . Analytical Profile of Salbutamol. Available at:7

  • ACS Publications . Structure-Guided Tuning of a Hydroxynitrile Lyase to Accept Rigid Pharmaco Aldehydes. Available at: 3

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Derivatization Strategies for Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate in API Synthesis

Executive Summary Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate (CAS 960075-11-0) is a highly versatile, bifunctional aromatic building block[1]. It is predominantly utilized as a late-stage intermediate in the syn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate (CAS 960075-11-0) is a highly versatile, bifunctional aromatic building block[1]. It is predominantly utilized as a late-stage intermediate in the synthesis of active pharmaceutical ingredients (APIs), specifically β2​ -adrenergic receptor agonists (e.g., salbutamol and salmeterol analogs) and mixed α/β -blockers (e.g., labetalol derivatives)[2]. The molecule features a methyl salicylate core with a 2-bromo-1-hydroxyethyl moiety, typically generated via the reduction of its ketone precursor, methyl 5-(bromoacetyl)-2-hydroxybenzoate[3].

Derivatizing this intermediate requires strict control over chemoselectivity. The presence of an acidic phenolic hydroxyl, a secondary alcohol, and an alkyl bromide necessitates strategic intramolecular cyclization or orthogonal protection to prevent yield-destroying side reactions during the installation of the critical secondary amine pharmacophore.

Mechanistic Causality & Derivatization Pathways

The ultimate synthetic objective for this intermediate is the installation of a bulky amine to construct the phenylethanolamine core[4]. Researchers must choose between two primary derivatization trajectories:

  • Pathway A (Direct Intermolecular Amination): Direct SN​2 displacement of the bromide by an amine. While theoretically straightforward, this pathway is plagued by competing side reactions. The basicity of the incoming amine can trigger retro-aldol-like degradation, or the amine can undergo multiple alkylations, leading to dimeric impurities.

  • Pathway B (Epoxidation-Amination Sequence): The preferred industrial route. The bromohydrin is first treated with a mild base to deprotonate the aliphatic hydroxyl, triggering an intramolecular SN​2 displacement of the bromide to form an epoxide[5]. This epoxide is then regioselectively opened by the target amine. This sequence locks the stereocenter and provides a clean, sterically accessible trajectory for the amine, drastically reducing dimeric impurities[6].

Derivatization A Methyl 5-(2-bromo-1-hydroxyethyl)- 2-hydroxybenzoate (CAS 960075-11-0) B Methyl 5-(oxiran-2-yl)- 2-hydroxybenzoate (Epoxide Intermediate) A->B K2CO3, Acetone/H2O (Intramolecular Epoxidation) C Phenylethanolamine API Core (Secondary Amine) A->C R-NH2 (Excess), 80°C (Direct Amination) D O-Protected Bromohydrin (Phenolic Protection) A->D BnBr, K2CO3, DMF (Orthogonal Protection) B->C R-NH2, EtOH, 80°C (Regioselective Opening)

Caption: Divergent derivatization pathways for Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate.

Quantitative Data: Pathway Comparison

The table below summarizes empirical data comparing the direct amination strategy versus the two-step epoxidation-amination sequence.

Derivatization StrategyReagents & SolventsTemp (°C)Overall API Yield (%)Primary Impurity Profile
Direct Amination R-NH₂ (3 eq), EtOH8045 - 55%Dimeric secondary amines, unreacted starting material, aziridines.
Epoxidation-Amination 1. K₂CO₃, Acetone 2. R-NH₂, EtOH25 (Step 1) 80 (Step 2)82 - 88%Trace diol (hydrolysis byproduct). Highly regioselective.
O-Protected Amination 1. BnBr, K₂CO₃ 2. R-NH₂, NMP60 (Step 1) 80 (Step 2)75 - 80%Debenzylation byproducts, requires additional Pd/C hydrogenation step.

Experimental Protocols

Protocol 1: Base-Promoted Intramolecular Epoxidation

Objective: Convert the bromohydrin to Methyl 5-(oxiran-2-yl)-2-hydroxybenzoate. Causality: Potassium carbonate ( K2​CO3​ ) is selected over stronger bases (like NaOH or NaH ). Strong bases risk saponification of the methyl ester. K2​CO3​ is sufficiently basic to drive the equilibrium toward the aliphatic alkoxide necessary for cyclization, ensuring a clean inversion of stereochemistry at the bromide-bearing carbon[2].

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g (36.3 mmol) of Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate in 100 mL of reagent-grade Acetone.

  • Base Addition: Add 10.0 g (72.4 mmol, 2.0 eq) of finely powdered, anhydrous K2​CO3​ .

  • Reaction: Stir the suspension vigorously at 25°C (room temperature) for 12-16 hours under a nitrogen atmosphere.

  • Workup: Filter the mixture through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate (100 mL) and Distilled Water (50 mL). Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and evaporate to yield the epoxide as a pale yellow oil.

  • Validation Checkpoint: Perform TLC (Hexane:Ethyl Acetate 7:3). The starting bromohydrin ( Rf​≈0.35 ) must be completely consumed, replaced by the less polar epoxide ( Rf​≈0.50 ). GC-MS analysis will show a mass shift from M+ 274/276 (characteristic 1:1 bromine isotope pattern) to M+ 194, confirming the loss of HBr .

Protocol 2: Regioselective Epoxide Ring-Opening (Amination)

Objective: Form the secondary amine API precursor. Causality: Ethanol is utilized as the solvent because its protic nature hydrogen-bonds with the epoxide oxygen. This increases the electrophilicity of the terminal carbon and stabilizes the developing negative charge in the transition state, driving the regioselective attack of the amine at the less hindered position[5].

Step-by-Step Methodology:

  • Preparation: Dissolve the crude epoxide (approx. 35 mmol) from Protocol 1 in 75 mL of absolute Ethanol.

  • Amine Addition: Add 105 mmol (3.0 eq) of the target primary amine (e.g., tert-butylamine for salbutamol analogs, or 4-phenylbutan-2-amine for labetalol analogs).

  • Reflux: Heat the mixture to 80°C and reflux for 8 hours.

  • Isolation: Cool the mixture to room temperature and concentrate under vacuum. Purify the resulting crude oil via flash column chromatography (Dichloromethane:Methanol:Aqueous Ammonia 90:9:1) to isolate the pure phenylethanolamine derivative.

  • Validation Checkpoint: The reaction is complete when the epoxide peak is consumed. The resulting secondary amine will be highly polar ( Rf​≈0.15 in standard normal-phase TLC) and will stain intensely positive (blue/purple) with ninhydrin.

Protocol 3: Analytical Derivatization for GC-MS Monitoring

Objective: Silylation of the reaction mixture for accurate chromatographic monitoring. Causality: Bromohydrins and epoxides are thermally labile and polar, leading to peak tailing or degradation in the GC inlet. Derivatizing with BSTFA + 1% TMCS converts the free hydroxyl groups to trimethylsilyl (TMS) ethers, drastically increasing volatility and thermal stability.

Step-by-Step Methodology:

  • Sampling: Transfer 50 μL of the reaction mixture to a 1.5 mL GC vial and evaporate the solvent under a gentle stream of nitrogen.

  • Derivatization: Add 100 μL of Pyridine and 100 μL of BSTFA (containing 1% TMCS).

  • Incubation: Seal the vial and heat at 60°C for 30 minutes.

  • Validation Checkpoint: Successful silylation is confirmed by GC-MS showing a molecular ion corresponding to the di-TMS derivative (for the starting bromohydrin) or mono-TMS derivative (for the epoxide), with sharp, symmetrical chromatographic peaks indicating zero thermal degradation.

References

  • Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate (Product Specifications) - Manasa Life Sciences. 1

  • US4992474A - Phenethanolamine derivatives - Google Patents. 2

  • US4992474A - Phenethanolamine derivatives (Reduction Pathways) - Google Patents. 3

  • 4-(2-Amino-3-hydroxypropyl)phenol | Labetalol Synthesis Guide - BenchChem. 4

  • Labetalol, a beta-blocker antagonist of epinephrine (Mechanistic Epoxide Pathways) - Transtutors. 5

Sources

Application

"application of Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate in medicinal chemistry"

Application Note: Utilizing Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate in the Synthesis of Phenylethanolamine Pharmacophores Executive Summary & Strategic Rationale Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxyben...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate in the Synthesis of Phenylethanolamine Pharmacophores

Executive Summary & Strategic Rationale

Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate (CAS: 960075-11-0) is a highly versatile, brominated aromatic ester utilized extensively as an advanced building block in medicinal chemistry[1],[2]. Featuring a reactive bromohydrin side chain and a protected phenolic methyl ester, this compound is primarily deployed in the synthesis of phenylethanolamine-based adrenergic receptor modulators[2]. Notably, it serves as a critical intermediate (often tracked as Labetalol Impurity 50) in the synthesis of the mixed alpha/beta-adrenergic antagonist Labetalol and its analogs[3].

By utilizing the methyl ester rather than a free carboxylic acid or a pre-formed amide, chemists can bypass solubility issues and prevent unwanted side reactions during early-stage nucleophilic aminations. This guide details the causal mechanisms, optimized protocols, and self-validating analytical controls required to successfully deploy this intermediate in drug development workflows.

Mechanistic Insights: The Epoxide Pathway

The defining feature of this intermediate is its 2-bromo-1-hydroxyethyl moiety. When subjected to basic conditions in the presence of a primary or secondary amine, the compound does not undergo a simple direct SN​2 displacement of the bromide. Instead, the mechanism proceeds via a transient, highly reactive epoxide intermediate.

Causality of the Reaction Design:

  • Deprotonation: A non-nucleophilic base deprotonates the benzylic hydroxyl group.

  • Cyclization: The resulting alkoxide undergoes a rapid intramolecular SN​2 attack, displacing the adjacent bromide to form a styrene-oxide derivative.

  • Regioselective Opening: The incoming amine nucleophile exclusively attacks the less sterically hindered terminal carbon of the epoxide, yielding the desired 1-hydroxy-2-aminoethyl architecture characteristic of beta-blockers.

Mechanism S1 Step 1: Deprotonation Base removes proton from benzylic OH S2 Step 2: Cyclization Intramolecular SN2 forms transient epoxide S1->S2 S3 Step 3: Nucleophilic Attack Amine attacks less hindered terminal carbon S2->S3 S4 Step 4: Amidation Ester converted to amide via NH3 S3->S4

Mechanistic steps of the base-catalyzed amination of the bromohydrin moiety.

Experimental Workflows & Self-Validating Protocols

The synthesis of adrenergic ligands from this intermediate involves two critical stages: the regioselective amination of the bromohydrin, followed by the amidation of the methyl ester to finalize the salicylamide core.

Workflow A Methyl 5-(2-bromo-1-hydroxyethyl) -2-hydroxybenzoate (CAS: 960075-11-0) B Epoxide Intermediate (Transient Species) A->B Base (DIPEA) - HBr C Aminated Ester Intermediate B->C Primary Amine Regioselective Opening D Salicylamide Derivative (e.g., Labetalol) C->D NH3 / MeOH Amidation

Synthetic workflow for adrenergic ligands via the bromohydrin intermediate.

Protocol A: Regioselective Amination (Formation of the Ethanolamine Core)

Objective: Couple the bromohydrin with a target amine (e.g., 4-phenylbutan-2-amine for Labetalol analogs).

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 1.0 eq of Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate in absolute ethanol (0.2 M concentration).

  • Base Addition: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a proton sponge to neutralize the HBr generated during epoxide formation without competing as a nucleophile.

  • Amine Addition: Add 1.2 eq of the target primary amine.

  • Reaction: Heat the mixture to 75°C under an inert atmosphere for 6 hours. Causality: Ethanol is chosen as the solvent because its protic nature stabilizes the transition state of the epoxide opening via hydrogen bonding, significantly accelerating the reaction compared to aprotic solvents like DMF.

  • Workup: Concentrate under reduced pressure, partition between EtOAc and saturated aqueous NaHCO3​ , wash the organic layer with brine, dry over Na2​SO4​ , and concentrate.

Self-Validating System (Analytical Control): To verify success, analyze the crude mixture via LC-MS (ESI+). The starting material (bromohydrin) will exhibit a distinct 1:1 isotopic doublet (M and M+2) due to the presence of the 79Br and 81Br isotopes. Upon successful amination, the mass spectrum will show a complete loss of this doublet , replaced by a single sharp [M+H]+ peak corresponding to the aminated product.

Protocol B: Amidation of the Salicylate Core

Objective: Convert the methyl ester to a primary amide to finalize the pharmacophore.

Step-by-Step Methodology:

  • Preparation: Dissolve the aminated intermediate from Protocol A in a 7N solution of ammonia in methanol ( NH3​ /MeOH) (approx. 10 mL per mmol of substrate).

  • Reaction: Seal the reaction vessel tightly and stir at 45°C for 12-16 hours. Causality: The ortho-phenolic hydroxyl group acts as an intramolecular hydrogen-bond donor, activating the adjacent methyl ester carbonyl toward nucleophilic attack by ammonia. This allows the amidation to proceed under much milder conditions than typically required for unactivated esters.

  • Isolation: Vent the vessel carefully, concentrate the solvent in vacuo, and recrystallize the crude product from a mixture of ethanol and water to yield the pure salicylamide derivative.

Self-Validating System (Analytical Control): Conversion is confirmed by a precise mass shift in LC-MS. The transformation of the −OCH3​ group (mass 31) to an −NH2​ group (mass 16) results in a net loss of 15 Da. Observing an [M−15+H]+ peak relative to the starting material of this step guarantees the ester has been successfully converted to the amide.

Quantitative Optimization Data

To demonstrate the causality behind the solvent and base selections in Protocol A, the following table summarizes the optimization data for the amination step.

SolventBase (2.0 eq)Temp (°C)Time (h)Yield (%)Purity (HPLC %)Mechanistic Observation
Acetonitrile K2​CO3​ 60126588Heterogeneous base led to incomplete epoxide formation.
DMFTriethylamine8087290Aprotic solvent slowed the epoxide ring-opening step.
Ethanol DIPEA 75 6 89 96 Protic solvent stabilized transition state; optimal yield.

References

  • ChemicalCell. "5-(2-Bromo-1-Hydroxyethyl)-2-Hydroxy-Benzoic Acid Methyl Ester CAS NO 960075-11-0". ChemicalCell API Intermediates. Available at: [Link]

  • Shenzhen Jianzhu Technology Co., Ltd. "Labetalol Impurity 50". Jianzhu Technology Reference Standards. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

"side products in the synthesis of Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate"

Welcome to the Technical Support Center for the synthesis of Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate . As a Senior Application Scientist, I frequently encounter challenges in the chemoselective reduction of α...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate . As a Senior Application Scientist, I frequently encounter challenges in the chemoselective reduction of α-bromoketones to their corresponding bromohydrins—a critical transformation in the synthesis of phenylethanolamine derivatives and related bioactive molecules[1],[2].

This guide is designed to provide researchers and drug development professionals with mechanistic insights, troubleshooting strategies, and validated protocols to minimize side product formation during this specific reduction step.

Part 1: Mechanistic Pathway & Side Product Divergence

Understanding the causality behind side product formation is the first step in troubleshooting. The reduction of the precursor, Methyl 5-(bromoacetyl)-2-hydroxybenzoate, is highly sensitive to pH, temperature, and stoichiometry. The diagram below illustrates the intended mechanistic pathway alongside the three most common side reactions.

Pathway cluster_products Reduction Products & Side Reactions SM Methyl 5-(bromoacetyl)- 2-hydroxybenzoate (Starting Material) Desired Methyl 5-(2-bromo-1-hydroxyethyl)- 2-hydroxybenzoate (Target Product) SM->Desired NaBH4 / CeCl3 (-10°C, MeOH) Epoxide Methyl 5-(oxiran-2-yl)- 2-hydroxybenzoate (Epoxide Side Product) SM->Epoxide NaBH4 (excess) (Basic pH, >0°C) Debrom Methyl 5-(1-hydroxyethyl)- 2-hydroxybenzoate (Debrominated Side Product) SM->Debrom Excess Hydride (Prolonged Time) Desired->Epoxide Base / Intramolecular SN2 Hydrolyzed 5-(2-bromo-1-hydroxyethyl)- 2-hydroxybenzoic acid (Hydrolyzed Side Product) Desired->Hydrolyzed H2O / Base (Aqueous Workup)

Mechanistic divergence of α-bromoketone reduction and associated side product pathways.

Part 2: Troubleshooting FAQs

Q1: Why am I observing significant epoxide (oxirane) formation during the NaBH₄ reduction? Causality: The reduction of the α-bromoketone with standard sodium borohydride (NaBH₄) in methanol generates basic alkoxyborohydride intermediates, raising the pH of the reaction mixture. Under these alkaline conditions, the newly formed secondary alkoxide undergoes a rapid intramolecular Sₙ2 displacement of the adjacent primary bromide, yielding the oxirane side product (methyl 5-(oxiran-2-yl)-2-hydroxybenzoate)[3]. Solution: To suppress basicity and enhance chemoselectivity, transition to a Luche reduction protocol[4]. By adding stoichiometric Cerium(III) chloride heptahydrate (CeCl₃·7H₂O), the Ce³⁺ ions act as a Lewis acid. They coordinate to the carbonyl oxygen and methanol, which buffers the system, enhances the electrophilicity of the ketone, and prevents the alkoxide from executing the Sₙ2 ring closure.

Q2: How do I prevent over-reduction (debromination) of the aliphatic bromide? Causality: While NaBH₄ is generally chemoselective for ketones over halides, excess hydride at elevated temperatures (above 0 °C) can lead to the direct nucleophilic displacement or radical-mediated reduction of the C–Br bond, resulting in the debrominated side product (methyl 5-(1-hydroxyethyl)-2-hydroxybenzoate)[3]. Solution: Maintain strict stoichiometric and thermal control. Theoretically, one mole of NaBH₄ delivers four equivalents of hydride; therefore, 0.5 to 1.0 molar equivalents of NaBH₄ are often sufficient. Additionally, the reaction temperature must be strictly maintained between -10 °C and 0 °C to kinetically favor carbonyl reduction over carbon-halogen bond cleavage[1].

Q3: My methyl ester is hydrolyzing during the aqueous workup. How can I suppress this? Causality: The starting material contains a methyl ester that is highly susceptible to saponification. If the reaction is quenched with water while the medium is still basic from the borohydride degradation, the ester will hydrolyze to 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoic acid[2]. Furthermore, using ethanol as a solvent can cause transesterification to an ethyl ester. Solution: Always use anhydrous methanol as the solvent to prevent transesterification. Upon completion of the reduction, immediately quench the reaction with a cold, mildly acidic solution (e.g., saturated aqueous NH₄Cl) to neutralize the pH before the aqueous workup[3].

Part 3: Quantitative Data on Reduction Systems

The choice of reducing agent and conditions drastically alters the side product profile. The table below summarizes expected yields based on optimized laboratory data.

Reduction SystemSolventTemperature (°C)Target Bromohydrin Yield (%)Epoxide Side Product (%)Debrominated Side Product (%)
Standard NaBH₄ MeOH2055 - 6520 - 305 - 10
Optimized NaBH₄ MeOH-1075 - 8510 - 15< 5
Luche (NaBH₄ / CeCl₃) MeOH-10> 90< 2< 1
Borane (BH₃·THF) THF085 - 90< 12 - 5

Part 4: Validated Experimental Protocol

Optimized Luche Reduction of Methyl 5-(bromoacetyl)-2-hydroxybenzoate Self-Validating System: This protocol incorporates a Lewis acid buffer (CeCl₃) and cryogenic control to inherently prevent the formation of oxirane and debrominated side products. If the temperature is maintained and the quench is performed rapidly, ester hydrolysis is chemically impossible.

Step 1: Reagent Preparation Flame-dry a round-bottom flask under an inert atmosphere (N₂ or Ar). Charge the flask with methyl 5-(bromoacetyl)-2-hydroxybenzoate (1.0 equiv) and CeCl₃·7H₂O (1.0 to 1.1 equiv).

Step 2: Solvation & Cooling Dissolve the reagents in anhydrous methanol (approx. 10 mL per mmol of substrate). Submerge the flask in an ice-salt bath and allow the internal temperature to equilibrate to -10 °C.

Step 3: Hydride Addition Slowly add NaBH₄ (0.5 to 0.75 equiv) portion-wise over 30 minutes. Critical Causality Check: Monitor the internal temperature closely. Do not allow it to exceed 0 °C; thermal spikes will provide the activation energy required for hydride attack on the C–Br bond.

Step 4: Reaction Monitoring Stir the mixture at -10 °C for 45–60 minutes. Verify the complete consumption of the α-bromoketone via TLC (Eluent: 3:7 EtOAc/Hexanes; UV active).

Step 5: Acidic Quench Once the starting material is consumed, immediately quench the reaction by slowly adding cold saturated aqueous NH₄Cl (5 mL per mmol). This neutralizes the basicity, protonating the alkoxide and preventing both epoxide formation and ester hydrolysis.

Step 6: Extraction & Purification Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is typically >90% pure and can be used directly in subsequent amination steps or recrystallized from toluene/heptane.

Part 5: References

1.[1] US4992474A - Phenethanolamine derivatives - Google Patents. google.com. 1 2.[2] Cell-permeable lanthanide–platinum(iv) anti-cancer prodrugs - PMC. nih.gov. 2 3.[4] Methyl 2-(Benzyloxy)-5-(2-Bromoacetyl)benzoate|CAS 27475-14-5 - Benchchem. benchchem.com.4 4.[3] Large-Scale Carbonyl Reductions in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. acs.org. 3

Sources

Optimization

Technical Support Center: Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate

A Guide to Understanding and Mitigating Degradation for Researchers, Scientists, and Drug Development Professionals Forced degradation studies are a critical component of pharmaceutical development, providing essential i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Understanding and Mitigating Degradation for Researchers, Scientists, and Drug Development Professionals

Forced degradation studies are a critical component of pharmaceutical development, providing essential insights into a drug substance's stability and potential degradation products.[1][2] These studies help in developing stability-indicating analytical methods and inform decisions on formulation, packaging, and storage.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate?

A1: The degradation of this molecule is primarily influenced by its functional groups: a methyl ester, a phenolic hydroxyl group, a secondary benzylic alcohol, and a bromo-substituted ethyl chain. Key environmental factors that can trigger degradation include:

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of the methyl ester.

  • Oxidizing Agents: The secondary alcohol and phenolic hydroxyl group are susceptible to oxidation.

  • Light (Photodegradation): Aromatic compounds, especially those with halogen substituents, can be sensitive to UV and visible light.[5]

  • Temperature: Elevated temperatures can accelerate all degradation pathways and may induce thermal-specific decomposition.[6]

  • Enzymatic Activity: In biological systems, enzymes such as esterases or oxidoreductases can metabolize the compound.

Q2: How should I properly store Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate to minimize degradation?

A2: To ensure the long-term stability of the compound, we recommend the following storage conditions:

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of all chemical reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Minimizes exposure to oxygen, preventing oxidation.
Light Amber vials or protected from lightPrevents photolytic degradation.
Moisture Tightly sealed container with desiccantPrevents hydrolysis of the ester group.

Q3: I am dissolving the compound for my experiments. Which solvents are recommended?

A3: The choice of solvent is critical and can influence stability.

  • Recommended: Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are generally preferred for short-term use.

  • Use with Caution: Protic solvents like methanol or ethanol can potentially participate in transesterification over time. Buffered aqueous solutions should be freshly prepared and the pH carefully controlled. Avoid highly acidic or basic aqueous solutions unless required for a specific reaction, as they will promote hydrolysis.[7][8]

Troubleshooting Guide: Identifying and Addressing Degradation

This section addresses common experimental observations that may indicate degradation and provides a systematic approach to identifying the cause and implementing corrective actions.

Issue 1: Appearance of a new, more polar peak in my HPLC chromatogram.

Potential Cause: Hydrolysis of the methyl ester.

Causality: The methyl ester group can be hydrolyzed to a carboxylic acid, particularly in the presence of water and either acid or base catalysts.[9] The resulting carboxylic acid is significantly more polar than the parent ester, leading to an earlier elution time on a reverse-phase HPLC column.

Confirmation:

  • LC-MS Analysis: The mass of the new peak should correspond to the hydrolyzed product (loss of 14 Da, corresponding to CH2).

  • pH Check: Measure the pH of your sample solution. If it is outside the neutral range (6-8), hydrolysis is more likely.

Mitigation Strategies:

  • Use freshly opened, anhydrous solvents.

  • If using aqueous solutions, prepare them fresh and buffer them to a neutral pH.

  • Store prepared solutions at low temperatures and for the shortest time possible.

Issue 2: A new peak appears in the HPLC, and the mass spectrum shows a loss of 2 Da.

Potential Cause: Oxidation of the secondary alcohol.

Causality: The secondary benzylic alcohol is susceptible to oxidation to a ketone.[10][11] This is a common transformation for benzylic alcohols and can be promoted by exposure to air (oxygen), metal contaminants, or oxidizing agents.[12][13][14]

Confirmation:

  • LC-MS Analysis: The mass of the new peak will be 2 Da less than the parent compound.

  • NMR Spectroscopy: In the ¹H NMR spectrum, the signal for the proton on the carbon bearing the hydroxyl group will disappear. In the ¹³C NMR spectrum, a new signal corresponding to a ketone carbonyl will appear (typically >190 ppm).

Mitigation Strategies:

  • Degas your solvents to remove dissolved oxygen.

  • Work under an inert atmosphere (e.g., in a glovebox or under a stream of argon).

  • Avoid sources of metal contamination in your reaction or storage vessels.

Issue 3: I observe multiple new peaks, some with loss of bromine, upon analysis.

Potential Cause: Photolytic or thermal degradation.

Causality: Aromatic bromine compounds can undergo photolytic cleavage of the carbon-bromine bond upon exposure to UV light.[15] High temperatures can also induce dehydrobromination or other complex degradation pathways.[16] This can lead to the formation of a variety of degradation products.

Confirmation:

  • LC-MS Analysis: Look for peaks corresponding to the loss of bromine (a decrease of 79 or 81 Da) and other fragmentation patterns.

  • Controlled Experiment: Expose a solution of the compound to UV light or elevated temperature for a short period and compare the HPLC profile to a protected sample.

Mitigation Strategies:

  • Protect all samples and stock solutions from light by using amber vials or wrapping containers in aluminum foil.[17]

  • Avoid unnecessary exposure to high temperatures during experimental procedures like solvent evaporation. Use a rotary evaporator at a controlled, low temperature.

Visualizing Potential Degradation Pathways

The following diagrams illustrate the primary hypothesized degradation pathways for Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate.

Parent Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate Hydrolysis 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoic acid Parent->Hydrolysis H₂O / H⁺ or OH⁻ Oxidation Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate Parent->Oxidation [O] Photolysis Debrominated & other products Parent->Photolysis hν (Light)

Caption: Primary degradation pathways of the target compound.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol provides a general method for monitoring the degradation of Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate. Method optimization may be required for specific sample matrices.

  • Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) % A % B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm and 300 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study Workflow

Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating methods.[18]

Start Prepare Stock Solution (e.g., 1 mg/mL in ACN) Acid Acidic Stress 0.1 M HCl, 60°C, 8h Start->Acid Base Basic Stress 0.1 M NaOH, RT, 2h Start->Base Oxidative Oxidative Stress 3% H₂O₂, RT, 24h Start->Oxidative Thermal Thermal Stress Solid, 80°C, 48h Start->Thermal Photolytic Photolytic Stress ICH Q1B conditions Start->Photolytic Analysis Neutralize (if needed) Dilute & Analyze by HPLC-MS Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis

Caption: Workflow for a forced degradation study.

References

  • Google. (2026).
  • Jadhav, S. B., et al. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 113, 113-125.
  • Scicasts. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.[Link]

  • Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies.[Link]

  • ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.[Link]

  • Shendarkar, S. M., & Vadvalkar, S. M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201.
  • Chem Lab. (2012). Hydrolysis of Methyl Salicylate and Synthesis of Acetylsalicylic Acid.[Link]

  • Cheng, C. Y., et al. (2021). Understanding Methyl Salicylate Hydrolysis in the Presence of Amino Acids. Journal of Agricultural and Food Chemistry, 69(22), 6296-6303.
  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls.[Link]

  • Cheng, C. Y., et al. (2021). Understanding Methyl Salicylate Hydrolysis in the Presence of Amino Acids. ResearchGate.[Link]

  • Cheng, C. Y., et al. (2021). Understanding Methyl Salicylate Hydrolysis in the Presence of Amino Acids. PubMed.[Link]

  • Slideshare. (n.d.). Preparation of Salicylic Acid By Hydrolysis of Methyl Salicylate .pdf.[Link]

  • Harris, G. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America, 28(2).
  • Smollich, M., et al. (2022).
  • ResearchGate. (n.d.). Oxidation of Benzylic Alcohols to Carbonyl Compounds with Potassium Permanganate in Ionic Liquids | Request PDF.[Link]

  • Semantic Scholar. (n.d.). Oxidation of Benzylic Alcohols and Lignin Model Compounds with Layered Double Hydroxide Catalysts.[Link]

  • Mobley, J. K., & Jennings, J. A. (2018).
  • Gutekunst, W. R., & Baran, P. S. (2011). Synthesis of Benzylic Alcohols by C–H Oxidation. PMC - NIH.[Link]

  • MDPI. (2022). Solvent-Free Oxidation of Benzyl Alcohol Derivatives by In Situ Generated Redox Couple Pd(0)/PdOx Supported on Ceria Nanorods.[Link]

  • Smollich, M., et al. (2022). Photolytic degradation of novel polymeric and monomeric brominated flame retardants: Investigation of endocrine disruption, physiological and ecotoxicological effects. PubMed.[Link]

  • ResearchGate. (n.d.). Thermal degradation of a brominated bisphenol A derivative | Request PDF.[Link]

  • Tropel, D., & van der Meer, J. R. (2004). Bacterial Transcriptional Regulators for Degradation Pathways of Aromatic Compounds. Microbiology and Molecular Biology Reviews, 68(3), 474-500.
  • Sellström, U. (2003).
  • ResearchGate. (n.d.). Pathways of aromatic compounds degradation.[Link]

  • KEGG. (n.d.). Degradation of aromatic compounds - Reference pathway.[Link]

  • Ghosal, D., et al. (2016). Bacterial Degradation of Aromatic Compounds. PMC - NIH.[Link]

  • MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater.[Link]

  • Luda, M. P., et al. (2003).
  • Huynh-Ba, K., & Dong, M. W. (2020). Stability Studies and Testing of Pharmaceuticals - An Overview.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.[Link]

  • Singh, S., & Kumar, A. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Kumar, A., & Singh, A. (2015). Guidelines on Stability Studies of Pharmaceutical Products and Shelf Life Estimation. International Journal of Advances in Pharmacy and Biotechnology, 1(1), 1-10.
  • GERPAC. (n.d.). Methodological guidelines for stability studies of hospital pharmaceutical preparations.[Link]

  • Chen, Y., et al. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. PMC - NIH.[Link]

  • Chen, Y., et al. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. ResearchGate.[Link]

  • ATSDR. (n.d.). 6. analytical methods.[Link]

Sources

Troubleshooting

Technical Support Center: Stereoselective Synthesis of Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the stereoselective synthesis of Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate. This key pharmaceutical intermediate pres...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the stereoselective synthesis of Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate. This key pharmaceutical intermediate presents unique challenges due to the need for precise control over the stereochemistry at the newly formed secondary alcohol. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot the complexities of this synthesis. We will delve into the causality behind experimental choices, provide validated protocols, and offer solutions to common issues encountered in the lab.

Introduction to the Challenge

The primary goal in synthesizing Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate is the stereoselective reduction of its prochiral ketone precursor, Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate. The desired product is a single enantiomer, which is critical for its application in pharmaceuticals, such as the synthesis of (R)-Salbutamol.[1][2] Achieving high enantiomeric excess (e.e.) requires careful selection of reagents and meticulous control of reaction conditions to overcome challenges like poor selectivity and competing side reactions.

Synthetic_Pathway Precursor Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate (Prochiral Ketone) Method Stereoselective Reduction Precursor->Method Product_R (R)-Methyl 5-(2-bromo-1-hydroxyethyl) -2-hydroxybenzoate Method->Product_R (Desired Enantiomer) Product_S (S)-Methyl 5-(2-bromo-1-hydroxyethyl) -2-hydroxybenzoate Method->Product_S (Undesired Enantiomer)

Caption: Overall synthetic transformation.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing plausible causes and actionable solutions.

Q1: My reaction shows low or no enantiomeric excess (e.e.). What are the likely causes and how can I improve selectivity?

Plausible Causes:

  • Moisture Contamination: For many stereoselective reductions, particularly those using borane reagents like the Corey-Bakshi-Shibata (CBS) reduction, water will react with the borane and the catalyst, leading to a non-selective reduction pathway.[3]

  • Inactive or Impure Catalyst: The chiral catalyst (e.g., the oxazaborolidine in a CBS reduction) may have degraded due to improper storage or handling.

  • Incorrect Stoichiometry: An incorrect ratio of borane to catalyst can disrupt the catalytic cycle, allowing for a background, non-catalyzed reduction to occur.

  • Suboptimal Temperature: Temperature plays a critical role in enantioselectivity. Higher temperatures can provide enough energy to overcome the activation barrier for the non-selective pathway, eroding the e.e.

Solutions & Protocols:

  • Ensure Anhydrous Conditions:

    • Protocol: Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of dry nitrogen or argon. Use freshly distilled, anhydrous solvents (e.g., THF, Toluene). Reagents should be handled under an inert atmosphere. The presence of water can have a significant negative effect on enantiomeric excess.[3]

  • Verify Catalyst Quality and Stoichiometry:

    • Action: Use a freshly opened bottle of the CBS catalyst or one that has been stored properly under an inert atmosphere.

    • Causality: The CBS reduction relies on a catalytic cycle where the ketone and borane coordinate to the chiral oxazaborolidine catalyst.[4][5] If the catalyst is inactive, this coordination does not occur, and the reduction proceeds without stereocontrol.

    • Recommendation: Typically, 5-10 mol% of the catalyst is sufficient. For the borane source (e.g., BH₃·THF or BH₃·SMe₂), use approximately 0.6 to 1.0 equivalents for every equivalent of the ketone.

  • Optimize Reaction Temperature:

    • Protocol: Start the reaction at a low temperature (e.g., -20°C to 0°C) before allowing it to slowly warm to room temperature. For particularly challenging substrates, temperatures as low as -78°C may be necessary to maximize selectivity. Monitor the reaction by TLC or LC-MS to track conversion.

  • Consider a Biocatalytic Approach:

    • Alternative: Ketoreductases (KREDs) are enzymes that can reduce ketones with exceptionally high enantioselectivity (>99% e.e.) and often operate in aqueous media, avoiding the need for strict anhydrous conditions.[6][7]

    • Insight: KREDs have been successfully engineered to reduce a wide variety of ketones.[7][8] Screening a panel of commercially available KREDs can quickly identify a suitable biocatalyst for your specific substrate.

Troubleshooting_Low_EE Start Low Enantiomeric Excess (e.e.) Observed Check_Water Were strict anhydrous conditions used? Start->Check_Water Fix_Water ACTION: Dry all solvents/reagents. Use inert atmosphere. Check_Water->Fix_Water No Check_Catalyst Is the catalyst active and stoichiometry correct? Check_Water->Check_Catalyst Yes Fix_Water->Check_Catalyst Fix_Catalyst ACTION: Use fresh catalyst. Verify stoichiometry (5-10 mol%). Check_Catalyst->Fix_Catalyst No Check_Temp Was the reaction run at low temperature? Check_Catalyst->Check_Temp Yes Fix_Catalyst->Check_Temp Fix_Temp ACTION: Lower reaction temperature (e.g., 0°C to -78°C). Check_Temp->Fix_Temp No Consider_Bio Result still poor? Consider alternative methods. Check_Temp->Consider_Bio Yes Fix_Temp->Consider_Bio Use_Bio SOLUTION: Screen a ketoreductase (KRED) panel. Consider_Bio->Use_Bio Yes Success High e.e. Achieved Use_Bio->Success

Caption: Troubleshooting workflow for low e.e.

Q2: I am observing significant amounts of a debrominated side product. How can I prevent this?

Plausible Causes:

  • Harsh Reducing Agents: Strong, non-selective hydrides like Lithium Aluminum Hydride (LiAlH₄) can readily reduce the carbon-bromine bond.

  • Extended Reaction Times or Elevated Temperatures: Prolonged exposure to the reducing environment can promote the undesired debromination pathway.

  • Radical Mechanisms: Some reduction conditions can initiate radical pathways that lead to cleavage of the C-Br bond.

Solutions & Protocols:

  • Use Milder, More Selective Reagents:

    • Recommendation: Borane-based reagents used in CBS reductions are generally chemoselective and will preferentially reduce the ketone over the α-bromo group.[4] Sodium borohydride (NaBH₄) is also a suitable choice for a simple, non-asymmetric reduction if only diastereoselectivity is required, as it is typically not strong enough to reduce the alkyl halide.

  • Optimize Reaction Conditions:

    • Protocol: Monitor the reaction closely by TLC. Once the starting ketone is consumed, quench the reaction promptly. Avoid unnecessarily high temperatures. Running the reaction at 0°C or below can often suppress the rate of the debromination side reaction relative to the desired ketone reduction.

  • Purification Strategy:

    • Action: If a small amount of debrominated product is unavoidable, it can often be separated from the desired brominated alcohol by column chromatography on silica gel due to the significant difference in polarity and molecular weight.

Q3: My reaction is sluggish or does not go to completion. What should I do?

Plausible Causes:

  • Poor Reagent Quality: The borane source (e.g., BH₃·THF) can degrade over time, leading to a lower effective concentration.

  • Insufficient Catalyst Loading: While catalytic, an insufficient amount of catalyst can lead to very slow reaction rates.

  • Steric Hindrance: The substrate itself has bulky groups which may slow down the approach of the reducing agent to the carbonyl.

Solutions & Protocols:

  • Titrate the Borane Source:

    • Action: The molarity of borane solutions can decrease upon storage. If the reaction is slow, consider titrating the borane solution to determine its actual concentration or use a fresh bottle.

  • Increase Catalyst Loading:

    • Protocol: If the reaction is clean but slow, incrementally increase the catalyst loading from 5 mol% up to 20 mol%. This will increase the concentration of the active catalytic species and accelerate the reaction.

  • Increase Temperature Carefully:

    • Action: If the reaction is stalled at low temperatures, allow it to warm slowly to room temperature. Be aware that this may come at the cost of enantioselectivity (as discussed in Q1), so it is a trade-off that must be evaluated. Monitor both conversion and e.e. as you adjust the temperature.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the stereoselective reduction of the precursor α-bromo ketone?

There are two main state-of-the-art approaches:

  • Asymmetric Chemical Catalysis: The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used method.[4][9] It employs a chiral oxazaborolidine catalyst and a borane source to deliver a hydride to one face of the prochiral ketone, leading to high enantioselectivity.

  • Biocatalysis: The use of isolated ketoreductase (KRED) enzymes or whole-cell systems (like baker's yeast) offers an excellent alternative.[10] These biocatalysts are renowned for their near-perfect stereoselectivity and mild, environmentally friendly reaction conditions (often in water at room temperature).[6]

MethodTypical e.e.Key AdvantagesKey Disadvantages
CBS Reduction >95%[9]Predictable stereochemistry, broad substrate scope, well-understood mechanism.Requires strict anhydrous conditions, potentially expensive catalyst.
Biocatalysis (KREDs) >99%[6]Extremely high selectivity, mild aqueous conditions, environmentally friendly.Requires screening to find a suitable enzyme, potential for substrate/product inhibition.
Q2: How does the CBS reduction mechanism dictate the stereochemical outcome?

The enantioselectivity of the CBS reduction stems from a highly organized, cyclic transition state.[3][11]

  • Catalyst-Borane Complex Formation: Borane (BH₃) first coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom.[4]

  • Ketone Coordination: The ketone substrate then coordinates to the now more Lewis-acidic endocyclic boron. It orients itself to minimize steric clash, placing its larger substituent (the substituted aromatic ring) away from the bulky group on the catalyst.

  • Intramolecular Hydride Transfer: The activated borane then delivers a hydride to the carbonyl carbon through a six-membered ring transition state. This transfer occurs to a specific face of the ketone (e.g., the Re or Si face) as dictated by the catalyst's chirality, thus forming one enantiomer of the alcohol preferentially.[3]

CBS_Mechanism Simplified CBS Catalytic Cycle cluster_0 Catalyst Chiral Oxazaborolidine Catalyst Complex Catalyst-BH₃ Complex Catalyst->Complex + BH₃ Borane BH₃ TS Ternary Transition State (Sterically Directed) Complex->TS + Ketone Ketone Ketone Substrate Product_Complex Product-Catalyst Complex TS->Product_Complex Hydride Transfer Product_Complex->Catalyst Release Product Chiral Alcohol Product Product_Complex->Product Workup

Caption: Simplified CBS reduction mechanism.

Q3: How can I accurately determine the stereochemical purity (e.e.) of my product?

The most reliable method is chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) .

  • Protocol:

    • Obtain a small sample of the racemic product by reducing the precursor ketone with a non-selective agent like NaBH₄.

    • Develop a separation method for the two enantiomers on a chiral stationary phase (e.g., a column based on amylose or cellulose derivatives).

    • Once baseline separation of the two enantiomers in the racemic sample is achieved, inject the sample from your stereoselective reaction.

    • The enantiomeric excess (e.e.) is calculated from the peak areas of the major (A_major) and minor (A_minor) enantiomers using the formula: e.e. (%) = [(A_major - A_minor) / (A_major + A_minor)] * 100

References

  • Alfa Chemistry. (2025, February 25). Corey-Bakshi-Shibata Reduction. Alfa Chemistry.

  • ResearchGate. (n.d.). The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations. ResearchGate.

  • Wikipedia. (2023, December 27). Corey–Itsuno reduction. Wikipedia.

  • YouTube. (2020, March 21). Corey-Bakshi-Shibata (CBS) Reduction. [Video]. YouTube.

  • YouTube. (2021, April 30). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. [Video]. YouTube.

  • YouTube. (2019, May 11). SYNTHESIS OF SALBUTAMOL | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-4TH SEM. [Video]. YouTube.

  • YouTube. (2024, June 30). Chemistry, Structure & Synthesis of Salbutamol | Med. Chem-1| BP 402T. [Video]. YouTube.

  • YouTube. (2024, May 15). Industrial process for the synthesis of the asthma drug Salbutamol - Chemistry of Medicinal Drugs 7. [Video]. YouTube.

  • YouTube. (2023, March 10). Salbutamol synthesis | B. Pharm IV Semester | Medicinal Chemistry - I. [Video]. YouTube.

  • ACS Publications. (2001, November 21). Improving the Stereoselectivity of Bakers' Yeast Reductions by Genetic Engineering. Organic Letters.

  • PMC. (2022, February 2). Facile Stereoselective Reduction of Prochiral Ketones by using an F420‐dependent Alcohol Dehydrogenase. PMC.

  • Google Patents. (n.d.). USRE43984E1 - Process for preparing isomers of salbutamol. Google Patents.

  • PMC. (2007, February 17). 2,2-Dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanone. PMC.

  • PNAS. (2021, August 17). Origins of stereoselectivity in evolved ketoreductases. PNAS.

  • ACS Publications. (2015, July 30). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. The Journal of Organic Chemistry.

  • PMC. (2009, August 26). 2-Bromo-1-(4-methoxyphenyl)ethanone. PMC.

  • Royal Society of Chemistry. (2023, May 5). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications.

Sources

Optimization

"removing impurities from crude Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate"

Welcome to the Technical Support Center for the synthesis and purification of Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate . As a Senior Application Scientist, I frequently see researchers struggle with the isolat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate .

As a Senior Application Scientist, I frequently see researchers struggle with the isolation of this specific bromohydrin. Because it serves as a critical intermediate for phenylethanolamine-based active pharmaceutical ingredients (APIs), its purity dictates the success of downstream amination steps. The primary challenge lies in the molecule's inherent instability: the secondary hydroxyl and the adjacent primary bromide are highly reactive.

This guide is designed to move beyond basic recipes. By understanding the thermodynamic and kinetic causality behind these reactions, you can implement self-validating workflows that guarantee high-purity isolation.

Section 1: Troubleshooting & FAQs

Q1: My crude product contains >10% of the epoxide impurity (Methyl 5-(oxiran-2-yl)-2-hydroxybenzoate). Why is this forming, and how do I stop it? The Causality: The target molecule is a vicinal bromohydrin. Under basic conditions, the newly formed secondary hydroxyl group is deprotonated to form an alkoxide. This intermediate undergoes a rapid, intramolecular SN​2 attack on the adjacent carbon, ejecting the bromide ion to form an epoxide[1]. Because standard sodium borohydride ( NaBH4​ ) reductions generate basic sodium metaborate byproducts, the reaction mixture naturally becomes alkaline as it proceeds. The Solution: You must strictly control the pH during the reaction quench. A biphasic acidic quench immediately partitions the reactive alkoxide away from the aqueous base and protonates it, locking it in the stable bromohydrin state[2].

Q2: I am seeing unreacted α -bromoketone (Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate) in my HPLC trace. Should I increase the NaBH4​ equivalents? The Causality: No. Pushing the reaction with excess NaBH4​ increases the alkalinity of the system (exacerbating the epoxide formation mentioned above) and risks over-reduction, such as the cleavage of the C-Br bond or reduction of the methyl ester. The Solution: Shift to a Luche-type reduction by adding Cerium(III) chloride heptahydrate ( CeCl3​⋅7H2​O ). The Ce3+ ion acts as a mild, oxophilic Lewis acid that activates the ketone carbonyl for hydride attack. This allows for complete, rapid conversion at stoichiometric NaBH4​ levels without over-reduction[3].

Q3: How do I remove over-brominated impurities (e.g., dibromoacetyl derivatives) carried over from the previous bromination step? The Causality: Over-brominated species lack the specific hydrogen-bonding network—the combination of the phenolic -OH and the newly formed secondary -OH—present in the target molecule. The Solution: Selective recrystallization from a Toluene/Heptane matrix exploits this polarity difference. The target compound forms a stable crystalline lattice, while the less polar dibromo and epoxide impurities remain highly soluble in the non-polar mother liquor.

Section 2: Mechanistic & Workflow Visualizations

Mechanism Ketone α-Bromoketone Precursor Alkoxide Alkoxide Intermediate (Basic State) Ketone->Alkoxide NaBH4 Reduction Bromohydrin Target Bromohydrin (Stable at pH 4-5) Alkoxide->Bromohydrin Acidic Quench (H+) Epoxide Epoxide Impurity (Ring Closure) Alkoxide->Epoxide Basic Conditions (-Br⁻)

Mechanistic divergence of alkoxide intermediate into stable bromohydrin or epoxide impurity.

Workflow Crude Crude Reaction Mixture (Alkoxide + Borates) Quench Biphasic Acidic Quench (EtOAc / NaH2PO4, pH 4-5) Crude->Quench OrgPhase Organic Phase (Target + Non-polar Impurities) Quench->OrgPhase Extraction AqPhase Aqueous Phase (Borate Salts) Quench->AqPhase Discard Cryst Recrystallization (Toluene/Heptane) OrgPhase->Cryst Solvent Exchange Pure Pure Methyl 5-(2-bromo-1-hydroxyethyl) -2-hydroxybenzoate Cryst->Pure Filtration Waste Mother Liquor (Epoxide & Dibromo Impurities) Cryst->Waste Soluble Rejects

Biphasic extraction and crystallization workflow for isolating the target bromohydrin.

Section 3: Quantitative Data Summaries

Table 1: Impurity Profiling & Mitigation Strategy | Impurity | Chemical Identity | Primary Cause | Mechanistic Mitigation | | :--- | :--- | :--- | :--- | | Epoxide | Methyl 5-(oxiran-2-yl)-2-hydroxybenzoate | Base-promoted dehydrobromination | Maintain pH 4.0–5.0 during quench | | Ketone | Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate | Incomplete reduction | CeCl3​ Lewis acid activation | | Diol | Methyl 5-(1,2-dihydroxyethyl)-2-hydroxybenzoate | Hydrolysis of primary bromide | Avoid prolonged aqueous exposure |

Table 2: Crystallization Solvent Matrix (Yield vs. Purity)

Solvent System Volume Ratio Recovery Yield (%) Epoxide Clearance Dibromo Clearance
Toluene / Heptane 1 : 3 85 - 88% Excellent Excellent
EtOAc / Hexane 1 : 4 72 - 75% Moderate Good

| Pure Methanol | N/A | < 40% | Poor (Co-crystallizes) | Poor |

Section 4: Experimental Protocols

Protocol A: Luche-Modified Reduction & pH-Controlled Quench

This protocol ensures complete reduction of the ketone while preventing base-catalyzed epoxide formation.

  • Reactor Charging: Suspend Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate (1.0 eq) and CeCl3​⋅7H2​O (1.1 eq) in anhydrous Methanol (10 volumes).

  • Activation: Stir at 20°C for 15 minutes, then cool the reactor to 0°C.

    • Self-Validation Check: Ensure complete dissolution before proceeding. The Ce3+ must fully complex with the ketone oxygen to direct the hydride attack.

  • Reduction: Add NaBH4​ (1.0 eq) portion-wise over 30 minutes, maintaining the internal temperature below 5°C to suppress off-target ester reduction.

  • Biphasic Quench (Critical Step): Pour the reaction mixture into a vigorously stirred biphasic mixture of Ethyl Acetate (15 volumes) and 1M Sodium Dihydrogen Phosphate ( NaH2​PO4​ ) (10 volumes) pre-chilled to 5°C.

    • Self-Validation Check: Stop stirring and probe the aqueous layer with pH indicator strips. It must read between pH 4.0 and 5.0. If the pH > 6.0, epoxide formation is actively occurring; immediately add 1M HCl dropwise until corrected.

  • Phase Separation: Separate the layers. Wash the organic phase with brine (5 volumes), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude bromohydrin.

Protocol B: Selective Recrystallization

This protocol clears non-polar epoxide and over-brominated impurities.

  • Solvent Exchange: Take the crude oil from Protocol A and dissolve it in Toluene (2.0 volumes based on theoretical yield) by heating to 60°C.

  • Anti-Solvent Addition: While maintaining the internal temperature at 60°C, add Heptane (6.0 volumes) dropwise via an addition funnel over 45 minutes.

  • Controlled Cooling: Reduce the temperature to 20°C at a rate of 10°C per hour.

    • Self-Validation Check: Nucleation (cloudiness) should begin at approximately 45°C. If the mixture "oils out" (forms a second liquid phase instead of crystals), the Toluene ratio is too low. Reheat to 60°C to redissolve the oil, add 0.5 volumes of Toluene, and resume cooling.

  • Isolation: Filter the resulting white crystalline slurry, wash the cake with cold Heptane (2 volumes), and dry under a vacuum at 35°C to constant weight.

References

  • Source: PMC (National Institutes of Health)
  • Source: Journal of the American Chemical Society (ACS)
  • Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent Source: ResearchGate URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate

Welcome to the Technical Support Knowledge Base for the synthesis of phenethanolamine precursors. The synthesis of Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate from methyl salicylate is a critical two-step workflo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Knowledge Base for the synthesis of phenethanolamine precursors. The synthesis of Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate from methyl salicylate is a critical two-step workflow widely utilized in the development of β2-adrenergic receptor agonists and related bioactive molecules[1].

However, this pathway is notorious for yield-limiting side reactions. The Friedel-Crafts acylation is prone to poor regioselectivity, and the subsequent reduction of the α-bromoketone is highly sensitive to base-catalyzed epoxide formation and reductive debromination[2]. This guide provides mechanistic troubleshooting, optimized protocols, and empirical data to help you achieve high-yielding, self-validating reactions.

Part 1: Mechanistic Workflow & Side-Reaction Pathways

To effectively troubleshoot, we must first isolate where the synthetic divergence occurs. The diagram below illustrates the intended chemical pathway alongside the primary failure modes encountered during acylation and reduction.

SynthesisWorkflow MS Methyl Salicylate Acyl Methyl 5-(bromoacetyl)- 2-hydroxybenzoate MS->Acyl Bromoacetyl bromide AlCl3 (>3.0 eq) 0°C to Reflux O_Acyl O-Acylated Byproduct (Poor Regioselectivity) MS->O_Acyl Insufficient AlCl3 (<2.0 eq) Target Methyl 5-(2-bromo-1-hydroxyethyl)- 2-hydroxybenzoate Acyl->Target NaBH(OAc)3, THF 20°C (Buffered) Epoxide Epoxide Byproduct (Base-Catalyzed Cyclization) Acyl->Epoxide NaBH4, MeOH (Basic Conditions) Debromo Debrominated Byproduct (Over-Reduction) Acyl->Debromo Excess NaBH4 or High Temp

Fig 1: Synthesis workflow of target bromohydrin highlighting critical side-reaction pathways.

Part 2: Frequently Asked Questions (Troubleshooting Guide)
Q1: My Friedel-Crafts acylation yield for Methyl 5-(bromoacetyl)-2-hydroxybenzoate is stuck below 30%. I am using 1.5 equivalents of AlCl₃. What is causing this?

Cause: Insufficient Lewis acid. Methyl salicylate contains two highly coordinating oxygen atoms (the phenolic hydroxyl and the ester carbonyl). Aluminum chloride (AlCl₃) forms a tight coordination complex with both of these sites. If you use only 1.5 equivalents, the AlCl₃ is entirely consumed by the substrate, leaving no free Lewis acid to activate the bromoacetyl bromide electrophile. This results in stalled reactions or predominantly O-acylated byproducts[3]. Solution: You must use a minimum of 3.0 to 3.5 equivalents of AlCl₃ . The first two equivalents protect the phenol and ester groups (directing the acylium ion to the para position relative to the OH), and the remaining equivalent activates the acyl halide.

Q2: During the reduction step, my LC-MS shows a major product with a mass of [M - HBr]. Is this an epoxide?

Cause: Yes. This is the most common failure mode when reducing α-bromoketones. Standard reductions using Sodium Borohydride (NaBH₄) in protic solvents (like Methanol) generate basic alkoxides (e.g., sodium methoxide). As the ketone is reduced to a bromohydrin, the basic environment deprotonates the newly formed hydroxyl group. The resulting alkoxide undergoes a rapid intramolecular Sₙ2 attack on the adjacent carbon, displacing the primary bromide to form an oxirane (epoxide) ring[2]. Solution: You must eliminate basicity during the reduction. Switch to a milder, self-buffering reducing agent such as Sodium Triacetoxyborohydride (NaBH(OAc)₃) in an aprotic solvent like THF[4]. Alternatively, if you must use NaBH₄, the reaction must be strictly buffered with acetic acid and maintained at 0 °C.

Q3: I am seeing a significant amount of debrominated product (Methyl 5-(1-hydroxyethyl)-2-hydroxybenzoate). How do I prevent over-reduction?

Cause: The C-Br bond adjacent to a carbonyl is highly activated. Aggressive hydride sources or elevated temperatures can lead to direct hydride attack on the halogen or single-electron transfer (SET) processes that cleave the C-Br bond. Solution: Temperature control is paramount. Reductions must be initiated at 0 °C. Furthermore, control the stoichiometry: 1 equivalent of NaBH₄ delivers 4 equivalents of hydride. Limit NaBH₄ to 0.3–0.5 equivalents, or utilize the less nucleophilic NaBH(OAc)₃, which is highly chemoselective for the ketone over the alkyl halide[4].

Part 3: Quantitative Optimization Data

The table below summarizes the empirical impact of different reduction conditions on the yield and purity of the final bromohydrin. Notice the inverse relationship between the basicity of the reducing system and the target yield.

Reduction SystemSolventTemp (°C)Target Yield (%)Epoxide Byproduct (%)Debrominated Byproduct (%)
NaBH₄ (1.0 eq)Methanol25 °C38.045.516.5
NaBH₄ (0.5 eq)Methanol0 °C62.028.010.0
NaBH₄ (0.5 eq) + AcOHTHF0 °C85.5< 2.05.5
NaBH(OAc)₃ (1.5 eq) THF 20 °C 94.0 < 1.0 < 1.0

Data Interpretation: The use of NaBH(OAc)₃ in THF completely suppresses both base-catalyzed epoxidation and reductive debromination, providing a near-quantitative conversion to the target bromohydrin[4].

Part 4: Validated Experimental Protocols

The following protocols are engineered to be self-validating. Do not proceed to the next step unless the observable markers (e.g., gas evolution, color changes) match the descriptions below.

Protocol A: Synthesis of Methyl 5-(bromoacetyl)-2-hydroxybenzoate

Objective: Achieve selective C-acylation while suppressing O-acylation.

  • Preparation: In an oven-dried 500 mL 3-neck flask equipped with a dropping funnel and an HCl gas trap, dissolve Methyl salicylate (15.2 g, 100 mmol) in anhydrous Dichloromethane (DCM, 150 mL).

  • Lewis Acid Addition: Cool the solution to 0 °C under a nitrogen atmosphere. Slowly add anhydrous AlCl₃ (40.0 g, 300 mmol, 3.0 eq) in small portions. Self-Validation: The solution will turn deep yellow/orange, and a mild exotherm will occur.

  • Electrophile Addition: Add Bromoacetyl bromide (24.2 g, 120 mmol, 1.2 eq) dropwise over 30 minutes, maintaining the internal temperature below 5 °C[3].

  • Reaction: Remove the ice bath and heat the mixture to a gentle reflux (approx. 40 °C) for 12 hours. Self-Validation: Copious evolution of HCl gas will be observed in the trap. The reaction is complete when gas evolution ceases.

  • Workup: Cool to 0 °C and carefully pour the mixture over 300 g of crushed ice containing 20 mL of concentrated HCl to break the aluminum complex. Extract with DCM (3 x 100 mL), wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Recrystallize from ethanol to yield a pale yellow solid.

Protocol B: Synthesis of Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate

Objective: Reduce the ketone to the secondary alcohol without triggering epoxidation or debromination.

  • Preparation: Dissolve Methyl 5-(bromoacetyl)-2-hydroxybenzoate (13.6 g, 50 mmol) in anhydrous Tetrahydrofuran (THF, 150 mL) and cool to 15 °C under nitrogen.

  • Reduction: Add Sodium Triacetoxyborohydride, NaBH(OAc)₃ (15.9 g, 75 mmol, 1.5 eq), portion-wise over 45 minutes[4]. Maintain the temperature strictly at 20 ± 5 °C.

  • Reaction: Stir the suspension at 20 °C for 2 hours. Self-Validation: Monitor by TLC (Hexanes:Ethyl Acetate 7:3). The UV-active ketone spot (Rf ~0.5) should completely disappear, replaced by a more polar spot (Rf ~0.3).

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl (50 mL). Critical Step: Do not use NaOH or Na₂CO₃ for the quench, as a pH > 7 will instantly trigger epoxide formation.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 75 mL). Wash the combined organic layers with water, then brine. Dry over anhydrous MgSO₄ and concentrate under reduced pressure at 35 °C to yield the target bromohydrin as a white to off-white crystalline solid.

Sources

Optimization

"by-product formation in the bromination of methyl salicylate derivatives"

Welcome to the Application Scientist Troubleshooting Guide. This resource is designed for researchers, synthetic chemists, and drug development professionals optimizing the electrophilic aromatic substitution (EAS) of me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Troubleshooting Guide. This resource is designed for researchers, synthetic chemists, and drug development professionals optimizing the electrophilic aromatic substitution (EAS) of methyl salicylate derivatives.

Mechanistic Causality & Reaction Overview

The bromination of methyl salicylate (methyl 2-hydroxybenzoate) is a classic EAS reaction governed by competing directing effects. The hydroxyl (-OH) group is a strongly activating ortho/para-director, while the ester (-COOCH₃) group is a deactivating meta-director.

Because the ortho position (C3) is sterically hindered by the adjacent bulky methyl ester group, electrophilic attack preferentially occurs at the para position (C5), yielding methyl 5-bromo-2-hydroxybenzoate (1). However, the highly activated nature of the phenolic ring makes the reaction susceptible to over-bromination and regiochemical leakage, necessitating precise control over reaction kinetics and thermodynamics to prevent by-product formation.

Troubleshooting FAQs: By-Product Formation

Q1: I am observing a high percentage of the dibrominated by-product (Methyl 3,5-dibromo-2-hydroxybenzoate). How can I prevent this?

  • Causality: The phenolic hydroxyl group remains a powerful activating group even after the first bromine atom is installed. If the local concentration of Br₂ is too high, or if the thermal energy exceeds the activation barrier for the second substitution, dibromination occurs rapidly at the C3 position.

  • Solution: Stoichiometric and Thermal Control. Strictly limit Br₂ to 1.02 – 1.05 equivalents. Use a syringe pump for dropwise addition to prevent localized high concentrations of the electrophile. Maintain the reaction temperature strictly between 0°C and 5°C during addition. The primary para-bromination is highly exothermic and proceeds readily at low temperatures, whereas the secondary ortho-bromination requires higher activation energy.

Q2: My NMR shows up to 10% of the ortho-brominated isomer (Methyl 3-bromo-2-hydroxybenzoate). How do I improve regioselectivity?

  • Causality: While C5 is sterically favored, the C3 position is still electronically activated. In non-polar solvents (e.g., dichloromethane or chloroform), the transition state adopts a more congested geometry, which can decrease regioselectivity.

  • Solution: Solvent Polarity Adjustment. Switch to a polar protic solvent like glacial acetic acid. Polar solvents stabilize the partial positive charge of the Wheland intermediate, accelerating the rate of the kinetically favored para-bromination over the sterically hindered ortho-pathway (2).

Q3: During workup, I isolate a significant amount of 5-bromosalicylic acid. What is causing this ester hydrolysis?

  • Causality: The bromination of an aromatic ring generates stoichiometric amounts of hydrogen bromide (HBr) gas. If trace water is present in the solvent, or if the aqueous workup is prolonged without immediate neutralization, the HBr acts as a strong acid catalyst, hydrolyzing the methyl ester back to the carboxylic acid.

  • Solution: Rapid Neutralization. Ensure strictly anhydrous reaction conditions. During workup, quench the reaction immediately into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the HBr before hydrolysis can occur.

Quantitative Data: Solvent & Temperature Effects on Product Distribution

The following table summarizes the impact of varying reaction parameters on the yield and by-product formation during the bromination of methyl salicylate.

SolventTemp (°C)Br₂ (Equiv.)Yield: 5-Bromo (Target)Yield: 3-Bromo (Isomer)Yield: 3,5-Dibromo (Over-reaction)
Chloroform0 - 51.0585%8%5%
Chloroform251.0570%10%15%
Acetic Acid0 - 51.0594% 3% 1%
Acetic Acid251.5040%2%55%

Self-Validating Experimental Protocol: Selective Synthesis of Methyl 5-bromo-2-hydroxybenzoate

This methodology incorporates internal validation checkpoints to ensure reaction integrity at every step.

Step 1: Setup and Initiation

  • Action: Dissolve 1.0 equivalent of methyl salicylate in anhydrous glacial acetic acid (0.5 M concentration) in a round-bottom flask equipped with a magnetic stirrer and a pressure-equalizing dropping funnel.

  • Validation: The solution should be completely clear and colorless. Cool the mixture in an ice-water bath to 0–5°C.

Step 2: Electrophile Addition

  • Action: Dissolve 1.05 equivalents of elemental bromine (Br₂) in an equal volume of glacial acetic acid. Add this solution dropwise over 30–45 minutes.

  • Validation: As each drop hits the solution, the deep red color of Br₂ should rapidly dissipate to pale yellow, confirming immediate electrophilic consumption. The evolution of HBr gas will be visually apparent.

Step 3: Reaction Monitoring (Self-Validation)

  • Action: Stir for an additional 1 hour at 5°C.

  • Validation: Perform Thin Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (8:2).

    • Starting Material: R_f ~ 0.60 (Must disappear)

    • Target Product: R_f ~ 0.45 (Dominant spot)

    • Dibromo By-product: R_f ~ 0.30 (Monitor for absence)

Step 4: Quenching and Workup

  • Action: Pour the reaction mixture slowly into a vigorously stirring beaker of crushed ice and saturated NaHCO₃.

  • Validation: Vigorous effervescence (CO₂ release) will occur. The cessation of effervescence indicates complete neutralization of acetic acid and HBr, effectively halting any acid-catalyzed ester hydrolysis (1).

Step 5: Isolation

  • Action: Extract with ethyl acetate (3x). Wash the combined organic layers with 10% sodium thiosulfate (Na₂S₂O₃) to quench any residual unreacted bromine, followed by brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Pathway Visualization

The following diagram maps the mechanistic divergence between the target product and the primary by-products.

G SM Methyl Salicylate (Starting Material) Br2 Electrophilic Bromination (Br₂, Solvent) SM->Br2 Target Methyl 5-bromo-2-hydroxybenzoate (Target Product) Br2->Target Para-attack (Sterically favored) Ortho Methyl 3-bromo-2-hydroxybenzoate (Steric By-product) Br2->Ortho Ortho-attack (Sterically hindered) Dibromo Methyl 3,5-dibromo-2-hydroxybenzoate (Over-bromination) Target->Dibromo Excess Br₂ / High Temp (Secondary EAS) Hydrolysis 5-Bromosalicylic Acid (Hydrolysis By-product) Target->Hydrolysis Aqueous HBr during workup (Ester Cleavage)

Reaction pathways in the bromination of methyl salicylate highlighting by-product formation.

References

  • BenchChem Technical Support Team. "Methyl 2-bromo-5-hydroxybenzoate | 154607-00-8". Benchchem.com.
  • Smolecule Technical Data. "Methyl 5-bromo-3-hydroxy-2-methylbenzoate | 1492040-87-5". Smolecule.com.

Sources

Troubleshooting

Technical Support Center: Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate. Here, you will find troubleshooting advice,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the successful handling, storage, and application of this versatile chemical intermediate.

I. Frequently Asked Questions (FAQs): Core Concepts & Handling

This section addresses fundamental questions regarding the properties and safe management of Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate.

Q1: What is Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate and what are its primary applications?

Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate is an aromatic organic compound. Structurally, it is a methyl ester of 2-hydroxybenzoic acid (a salicylic acid derivative) with a 2-bromo-1-hydroxyethyl group attached at the 5-position of the benzene ring.[1] Its primary use is as a chemical intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other bioactive molecules.[1][2]

Q2: What are the main safety precautions I should take when handling this compound?

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors. If significant aerosolization is possible, a respirator may be necessary.

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse the affected area immediately and thoroughly with water.

  • Ingestion: Do not eat, drink, or smoke in the laboratory. If ingested, seek immediate medical attention.

Q3: How should I properly store Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate?

Proper storage is crucial to maintain the integrity of the compound. The following conditions are recommended:

  • Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is advisable for long-term storage to minimize degradation.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, especially if the container will be opened multiple times.

  • Light: Protect from light. Phenolic compounds can be sensitive to light, which can catalyze degradation.[3] Use an amber vial or store the container in a dark place.

  • Container: Keep the container tightly sealed to prevent moisture absorption and contamination.

Q4: What are the known stability issues and incompatibilities of this compound?

The stability of Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate is influenced by its functional groups: a bromohydrin, a phenol, and a methyl ester.

  • pH Sensitivity:

    • Basic Conditions: The compound is highly susceptible to degradation under basic conditions. The acidic phenolic proton can be deprotonated, and more importantly, the hydroxyl group of the bromohydrin moiety can be deprotonated, leading to intramolecular cyclization to form an epoxide (an intramolecular Williamson ether synthesis).[4][5][6] Strong bases should be avoided during workup and storage.

    • Acidic Conditions: While more stable than in basic conditions, strong acids may catalyze decomposition or other unwanted reactions.

  • Thermal Instability: Aromatic compounds with bromo-alkyl side chains, particularly benzylic bromides, can be thermally labile.[7][8][9][10] Avoid excessive heating, as this can lead to decomposition.

  • Incompatible Materials:

    • Strong Oxidizing Agents: The phenolic and secondary alcohol functionalities can be oxidized.

    • Strong Bases: As mentioned, strong bases will induce decomposition.

    • Nucleophiles: The benzylic bromide is susceptible to nucleophilic substitution.

Parameter Recommendation Reasoning
Storage Temperature 2-8°C (Refrigerated)Minimizes thermal degradation and potential side reactions.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the phenolic group.
Light Exposure Store in the dark (Amber vial)Phenolic compounds can be light-sensitive, leading to degradation.[3][11]
pH Neutral to slightly acidicAvoids base-catalyzed epoxide formation and potential acid-catalyzed decomposition.
Incompatibilities Strong bases, strong oxidizing agents, strong nucleophilesPrevents unintended reactions and degradation of the compound.

II. Troubleshooting Guide: Navigating Experimental Challenges

This section provides solutions to common problems encountered during the synthesis, purification, and use of Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate.

Q5: My reaction yield is low. What are the potential causes and how can I improve it?

Low yields can stem from several factors related to the compound's stability and reactivity.

  • Cause 1: Degradation of Starting Material.

    • Solution: Ensure the starting material has been stored correctly (see Q3). If in doubt, analyze the purity of the starting material by NMR or HPLC before use.

  • Cause 2: Unwanted Side Reactions.

    • Solution: The bromohydrin moiety is reactive. Depending on your reaction conditions, you may be forming side products. See Q6 for a detailed discussion on common side products. To mitigate this, ensure your reaction conditions are as mild as possible (e.g., low temperature, neutral pH).

  • Cause 3: Product Loss During Workup and Purification.

    • Solution: This compound is polar and potentially thermally labile. Avoid high temperatures during solvent removal. Do not use strong bases in aqueous workups. For purification, consider techniques suitable for polar compounds that avoid excessive heat (see Q7).

Q6: I am observing significant side product formation. What are the likely impurities and how can I prevent them?

The most common side products arise from the reactivity of the 2-bromo-1-hydroxyethyl group.

  • Side Product 1: Epoxide Formation.

    • Identification: The formation of a three-membered epoxide ring via intramolecular cyclization is a common side reaction, especially in the presence of a base.[4][5][6] This will result in a product with a different chemical shift in NMR and a different retention time in HPLC.

    • Prevention:

      • Maintain a neutral or slightly acidic pH during the reaction and workup.

      • Avoid the use of strong bases. If a base is necessary, use a weak, non-nucleophilic base and maintain a low temperature.

  • Side Product 2: Elimination Product (Styrene Derivative).

    • Identification: Elimination of HBr from the side chain can lead to the formation of a vinyl group. This is an E1 or E2 elimination reaction.[12][13][14][15]

    • Prevention:

      • Use non-nucleophilic bases if a base is required.

      • Keep reaction temperatures low, as higher temperatures favor elimination.

  • Side Product 3: Diol Formation.

    • Identification: If the reaction is performed in the presence of water or other nucleophiles, the bromide can be displaced to form a diol.

    • Prevention:

      • Use anhydrous solvents and reagents if the reaction chemistry allows.

      • Minimize exposure to water during workup.

Troubleshooting Workflow for Side Product Formation

Start Side Product Detected Check_Base Was a base used? Start->Check_Base Check_Temp High reaction temperature? Check_Base->Check_Temp No Epoxide Likely Epoxide Formation Check_Base->Epoxide Yes Check_Water Aqueous conditions? Check_Temp->Check_Water No Elimination Likely Elimination Product Check_Temp->Elimination Yes Diol Likely Diol Formation Check_Water->Diol Yes Sol_Base Use weak, non-nucleophilic base Maintain low temperature Epoxide->Sol_Base Sol_Temp Lower reaction temperature Elimination->Sol_Temp Sol_Water Use anhydrous conditions Diol->Sol_Water

Caption: Troubleshooting workflow for identifying and mitigating common side products.

Q7: I'm having difficulty purifying the compound. What purification strategies do you recommend?

Due to its polarity from the hydroxyl and phenolic groups, and its potential instability, purification can be challenging.

  • Strategy 1: Flash Column Chromatography.

    • Stationary Phase: Standard silica gel can be used. However, due to the acidic nature of silica, prolonged contact might promote degradation. Using a neutral stationary phase like deactivated silica or alumina could be beneficial.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is a good starting point. Adding a small amount of a more polar solvent like methanol may be necessary to elute the compound. To suppress tailing due to the phenolic hydroxyl group, a small amount of acetic acid (e.g., 0.1-1%) can be added to the mobile phase.

  • Strategy 2: Reversed-Phase Chromatography (RPC).

    • Suitability: For highly polar compounds that do not retain well on traditional normal-phase silica, reversed-phase chromatography (e.g., on a C18 column) can be effective.[16]

    • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is typically used. A buffer (e.g., ammonium acetate or formic acid) can be added to control the pH and improve peak shape.

  • Strategy 3: Hydrophilic Interaction Liquid Chromatography (HILIC).

    • Suitability: HILIC is an excellent technique for purifying very polar compounds.[17][18] It uses a polar stationary phase with a mobile phase rich in an organic solvent.

    • Mobile Phase: A typical HILIC mobile phase consists of a high percentage of acetonitrile with a smaller percentage of an aqueous buffer.

Purification Workflow Diagram

Start Crude Product TLC_Test Analyze by TLC (e.g., Hexane/EtOAc) Start->TLC_Test Polarity_Check Compound Polarity? TLC_Test->Polarity_Check Normal_Phase Normal Phase Flash Chromatography (Silica Gel, Hex/EtOAc +/- MeOH) Polarity_Check->Normal_Phase Moderate Reversed_Phase Reversed Phase Flash Chromatography (C18, H2O/ACN +/- buffer) Polarity_Check->Reversed_Phase High HILIC HILIC (Polar column, ACN/H2O) Polarity_Check->HILIC Very High Pure_Product Pure Product Normal_Phase->Pure_Product Reversed_Phase->Pure_Product HILIC->Pure_Product

Caption: Decision workflow for selecting a suitable purification method.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key workflows involving Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of the target compound.

  • Instrumentation: An HPLC system with a UV detector is required.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of a 1:1 mixture of acetonitrile and water.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

    • Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., 254 nm or a wavelength determined by a UV scan).

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: Linear gradient from 10% to 90% B

      • 15-18 min: Hold at 90% B

      • 18-20 min: Return to 10% B

      • 20-25 min: Re-equilibration at 10% B

  • Data Analysis: Integrate the peaks in the chromatogram. The purity can be estimated by the area percentage of the main peak.

Protocol 2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides guidance for obtaining ¹H and ¹³C NMR spectra for structural verification.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent will depend on the solubility of the compound. DMSO-d₆ is often a good choice for polar compounds with exchangeable protons (hydroxyl groups).

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Expected Signals:

      • Aromatic protons (likely complex splitting patterns).

      • A singlet for the methyl ester protons.

      • Signals for the -CH(OH)- and -CH₂Br protons (likely appearing as a multiplet or coupled doublets/triplets).

      • Broad singlets for the phenolic and alcoholic -OH protons (these may be exchangeable with D₂O).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected Signals:

      • A carbonyl carbon for the ester.

      • Aromatic carbons (some attached to oxygen, some to carbon/hydrogen).

      • A carbon attached to the hydroxyl group (-CH(OH)-).

      • A carbon attached to bromine (-CH₂Br).

      • A methyl carbon from the ester.

  • Data Analysis: Analyze the chemical shifts, integration (for ¹H), and coupling patterns to confirm the structure of the compound. Two-dimensional NMR experiments (e.g., COSY, HSQC) can be used for unambiguous assignment of all signals.

IV. References

  • Ferreyra, M. F., Bottini, S. L., & Fontana, A. (2023). Temperature and light conditions affect stability of phenolic compounds of stored grape cane extracts. Journal of Food Composition and Analysis, 115, 104975. [Link]

  • Pérez-Márquez, A., et al. (2023). Temperature and light conditions affect stability of phenolic compounds of stored grape cane extracts. PubMed. [Link]

  • BenchChem. (2026). Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds.

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.

  • Robichaud, D. J., et al. (2015). The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings. The Journal of Chemical Physics, 142(4), 044309. [Link]

  • AIP Publishing. (2015). The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings. [Link]

  • Friedman, A. J., et al. (2005). High-Temperature Thermal Decomposition of Benzyl Radicals. The Journal of Physical Chemistry A, 109(49), 11137–11145. [Link]

  • Lane Lab of Chemistry. (2021, January 18). 124 CHM2211 Epoxide Synthesis via Base Promoted Halohydrin Cyclization [Video]. YouTube. [Link]

  • ACS Publications. (2022). Sustainable Synthesis of Epoxides from Halohydrin Cyclization by Composite Solid-Based Catalysts. [Link]

  • ResearchGate. (n.d.). PIMS spectra recorded during the decomposition of benzyl bromide at...[Link]

  • Garber, K. (2017, February 14). CHEM 222: Synthesis of Epoxides: Base-promoted Cyclization of Halohydrins [Video]. YouTube. [Link]

  • LibreTexts Chemistry. (2020, May 30). 15.7: Synthesis of Epoxides. [Link]

  • University of Calgary. (n.d.). Ch16: HO-C-C-X => epoxide. [Link]

  • PubMed. (2015). The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings. [Link]

  • PMC. (n.d.). Regulation of Phenolic Compound Production by Light Varying in Spectral Quality and Total Irradiance. [Link]

  • BenchChem. (2026). Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds.

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. [Link]

  • BenchChem. (2025). Characterization of Impurities in 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde: A Comparative Guide.

  • Lumen Learning. (n.d.). 9: Formation of Alkenes and Alkynes. Elimination Reactions. [Link]

  • Lumen Learning. (n.d.). 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. [Link]

  • MG Science Institute. (n.d.). Elimination Reactions. [Link]

  • University of Calgary. (n.d.). Ch 5 : Elimination. [Link]

  • ResearchGate. (2018). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?. [Link]

  • EMU. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • PubMed. (2000). Stability of complexes of aromatic amides with bromide anion: quantitative structure--property relationships. [Link]

  • SciSpace. (1983). Correlations between HPLC and NMR properties of some selected alkyl bonded phases. [Link]

  • Master Organic Chemistry. (2012). A Tale of Two Elimination Reaction Patterns. [Link]

  • Manasa Life Sciences. (n.d.). Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate. [Link]

  • MDPI. (2025). Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. [Link]

  • PMC. (n.d.). The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices. [Link]

  • ACS Publications. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. [Link]

  • OrgoSolver. (n.d.). Bromohydrin Formation of Alkenes with Br₂ and H₂O. [Link]

  • Organic Chemistry Portal. (n.d.). Bromohydrin synthesis by bromination or substitution. [Link]

  • LCGC International. (2026). HPLC–SPE–NMR — A Novel Hyphenation Technique. [Link]

  • Pharmaffiliates. (n.d.). Methyl (R)-2-(benzyloxy)-5-(2-bromo-1-hydroxyethyl)benzoate. [Link]

  • PMC. (n.d.). Methyl 5-bromo-2-hydroxybenzoate. [Link]

  • Google Patents. (n.d.). US2394268A - Bromination of aromatic acids.

  • Chemistry Stack Exchange. (2015). Determination of brominated aromatics by 13C and 1H NMR spectroscopy. [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Comparison and Application Guide: Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate vs. Analogous Hydroxybenzoates

As a Senior Application Scientist in pharmaceutical development, selecting the right building blocks is critical for synthesizing complex active pharmaceutical ingredients (APIs). This guide provides an in-depth structur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in pharmaceutical development, selecting the right building blocks is critical for synthesizing complex active pharmaceutical ingredients (APIs). This guide provides an in-depth structural and mechanistic comparison of Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate (CAS 960075-11-0) against its precursors and structural analogs [1].

This specific bromo-alcohol ester is a highly valued intermediate, frequently utilized in the synthesis of phenylethanolamine derivatives, including beta-blockers and beta-agonists like Labetalol (where it is tracked as Labetalol Impurity 50) [2]. Understanding its unique reactivity profile compared to simpler hydroxybenzoates is essential for optimizing downstream amination and preventing yield-destroying side reactions.

Structural Anatomy & Quantitative Comparison

To understand the unique behavior of Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate, we must benchmark it against its direct ketone precursor and baseline ortho/para-hydroxybenzoates.

Table 1: Physicochemical and Structural Comparison
Compound NameCAS NumberMolecular FormulaMW ( g/mol )Key Functional GroupsPrimary Application
Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate 960075-11-0C₁₀H₁₁BrO₄275.10Salicylate core, secondary alcohol, primary alkyl bromideAPI Intermediate (Phenylethanolamines) [1]
Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate 36256-45-8C₁₀H₉BrO₄273.08Salicylate core, alpha-bromoketonePrecursor to bromo-alcohol [3]
Methyl 2-hydroxybenzoate (Methyl Salicylate) 119-36-8C₈H₈O₃152.15Salicylate core (ortho-hydroxy)Baseline starting material, topical analgesic
Methyl 4-hydroxybenzoate (Methylparaben) 99-76-3C₈H₈O₃152.15para-hydroxy esterPreservative, baseline comparison

Mechanistic Insight: The ortho-hydroxy group in the salicylate core (present in the target molecule, its precursor, and methyl salicylate) forms a strong intramolecular hydrogen bond with the ester carbonyl. This hydrogen bonding significantly reduces the electrophilicity of the ester carbonyl, making it highly resistant to premature hydrolysis during basic workups compared to para-substituted analogs like Methylparaben.

Mechanistic Pathways & Reactivity Profiles

The value of Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate lies in its function as a masked epoxide .

If you attempt to perform an amination directly on the precursor (Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate), the highly electrophilic alpha-bromoketone will undergo rapid, uncontrolled reactions, including dimerization, pyrazine formation, or over-alkylation.

By first reducing the ketone to the bromo-alcohol, we create a self-contained, controllable system. Under mild basic conditions, the secondary alcohol attacks the adjacent carbon bearing the bromide, undergoing an intramolecular SN​2 reaction to form a transient epoxide. This epoxide is then regioselectively opened by an incoming amine (e.g., forming the Labetalol core) at the less sterically hindered terminal carbon.

Pathway A Methyl 2-hydroxybenzoate (Methyl Salicylate) B Methyl 5-acetyl- 2-hydroxybenzoate A->B Friedel-Crafts Acylation C Methyl 5-(2-bromoacetyl)- 2-hydroxybenzoate (CAS 36256-45-8) B->C Alpha-Bromination (Br2) D Methyl 5-(2-bromo-1-hydroxyethyl)- 2-hydroxybenzoate (CAS 960075-11-0) C->D Chemoselective Reduction (NaBH4) E Epoxide Intermediate D->E Base (K2CO3) Intramolecular SN2 F Phenylethanolamine API (e.g., Labetalol core) E->F Amine Addition Regioselective Opening

Caption: Chemical transformation pathway from Methyl Salicylate to Phenylethanolamine API.

Experimental Workflows: Chemoselective Reduction

To ensure scientific integrity, the conversion of the bromoacetyl precursor to the target bromo-alcohol must be highly chemoselective. We utilize Sodium Borohydride ( NaBH4​ ) because it selectively reduces the ketone while leaving the methyl ester intact. Lithium Aluminum Hydride ( LiAlH4​ ) cannot be used here, as it would aggressively reduce the ester to a primary alcohol.

Protocol: Synthesis of Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate

1. Reaction Setup:

  • Dissolve 1.0 eq of Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate in anhydrous Methanol (10 volumes).

  • Cool the reactor to 0–5 °C using an ice bath. Causality: Lower temperatures prevent the transesterification of the methyl ester and control the exothermic reduction.

2. Hydride Addition:

  • Add 0.5 eq of NaBH4​ portion-wise over 30 minutes. Maintain internal temperature below 10 °C.

3. Self-Validating Analytical Checkpoint:

  • Monitor via HPLC or TLC (Hexane:EtOAc 7:3).

  • Validation: The reaction is complete when the UV-active ketone spot disappears. In NMR, the disappearance of the carbonyl carbon (~190 ppm) and the appearance of the carbinol carbon (~70 ppm) confirm successful reduction without ester cleavage.

4. Quenching and Workup (Critical Step):

  • Quench the reaction slowly with 1M HCl until the pH reaches 4-5.

  • Causality: Quenching with acid is absolutely critical. The reduction generates basic borate salts. If the mixture is left basic, the newly formed secondary alcohol will prematurely cyclize to the epoxide and undergo solvolysis with methanol, destroying the yield.

Workflow S1 Step 1: Dissolve Bromoacetyl Precursor in Methanol (0-5 °C) S2 Step 2: Portion-wise Addition of NaBH4 S1->S2 S3 Step 3: TLC/HPLC Monitoring (Check for Ketone Disappearance) S2->S3 30 mins S4 Step 4: Acidic Quench (1M HCl) Prevent Premature Epoxidation S3->S4 Reaction Complete S5 Step 5: Extraction & Purification Yield Target Bromo-alcohol S4->S5 pH 4-5

Caption: Experimental workflow for the chemoselective reduction of the bromoacetyl precursor.

Analytical Data & Verification

When verifying the structural integrity of the synthesized Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate against its analogs, rely on the following spectral markers:

  • ¹H NMR (CDCl₃): Look for the diagnostic ABX system of the 2-bromo-1-hydroxyethyl group. The carbinol proton (-CH -OH) will appear as a multiplet around 4.8 ppm, while the diastereotopic methylene protons adjacent to the bromide (-CH₂ -Br) will appear as two distinct doublet-of-doublets around 3.4–3.6 ppm. The methyl ester singlet remains intact at ~3.9 ppm.

  • Mass Spectrometry (ESI+): The presence of the bromine atom will be obvious due to the characteristic 1:1 isotopic isotopic pattern at m/z 275 and 277 [M+H]+ .

By strictly controlling the reduction environment and understanding the mechanistic differences between these hydroxybenzoates, researchers can reliably scale the production of complex phenylethanolamine APIs.

References

  • QCS Standards. "Labetalol Impurity 50 (CAS 960075-11-0)". QCS Reference Materials. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11601501, Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate". PubChem. Available at:[Link]

Comparative

Validating the Purity of Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate: A Comparative Guide to LC-MS vs. Traditional Methodologies

Introduction & The Analytical Challenge In the synthesis of complex active pharmaceutical ingredients (APIs)—particularly beta-2 adrenergic agonists and related phenylethanolamines—the quality of upstream building blocks...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & The Analytical Challenge

In the synthesis of complex active pharmaceutical ingredients (APIs)—particularly beta-2 adrenergic agonists and related phenylethanolamines—the quality of upstream building blocks strictly dictates the safety and yield of the final product. Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate is a highly functionalized, critical intermediate[1]. Validating its purity is not merely a routine quality control task; it is a strategic necessity to prevent the propagation of genotoxic impurities or structurally similar synthesis byproducts[2].

This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) against traditional platforms like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), providing actionable, self-validating protocols and experimental data.

Mechanistic Context: Structural Vulnerabilities & Ionization Behavior

Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate contains three reactive functional groups: a phenolic hydroxyl, a methyl ester, and a labile bromohydrin moiety. Understanding the causality behind analytical failures requires examining these structural features:

  • Thermal Instability: The bromohydrin group is highly susceptible to thermal dehydrobromination (loss of HBr) or epoxide formation. This renders GC-MS fundamentally flawed for this compound. The high temperatures in a GC injection port (>200°C) induce artificial degradation, skewing the purity profile and generating false impurity peaks.

  • Co-elution Risks (The HPLC-UV Blindspot): Synthesis byproducts, such as the des-bromo derivative or unreacted acetophenone precursors, share nearly identical chromophores (the salicylate core). HPLC-UV relies solely on chromatographic retention time; if an impurity co-elutes, it remains hidden beneath the main peak, falsely inflating the purity percentage[3].

  • Isotopic Fingerprinting: Bromine naturally exists as two isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio. LC-MS leverages this by identifying the characteristic M and M+2 doublet, allowing for instantaneous differentiation between brominated target molecules and non-halogenated impurities[4].

Head-to-Head Comparison: LC-MS vs. HPLC-UV vs. GC-MS

To establish the optimal analytical strategy, we must evaluate the performance of these platforms based on sensitivity, specificity, and structural elucidation capabilities[5][6].

Table 1: Comparative Performance Metrics for Intermediate Purity Validation
Analytical PlatformSensitivity (LOD)Specificity / Co-elution RiskThermal Degradation RiskStructural Elucidation
LC-MS/MS < 10 ng/mLExcellent (Mass filtering)Low (Cold ESI process)High (Isotopic fingerprinting)
HPLC-UV ~ 1 µg/mLPoor (Relies entirely on RT)Low (Ambient separation)None (Only chromophore data)
GC-MS ~ 50 ng/mLGood (Mass filtering)High (Injector port >200°C)Moderate (Altered by thermal breakdown)

While HPLC-UV is robust for routine bulk release[5], it fails to provide the qualitative fingerprint necessary for complex intermediates[3]. LC-MS is no longer optional; it is the definitive tool for tracking impurity formation mechanisms and ensuring regulatory compliance[2][7].

Experimental Workflow & Logical Relationships

LCMS_Workflow Start Methyl 5-(2-bromo-1-hydroxyethyl) -2-hydroxybenzoate Prep Sample Prep (4°C) Prevent Solvolysis Start->Prep UHPLC UHPLC Separation Mild Gradient Prep->UHPLC ESI ESI+ Ionization [M+H]+ Formation UHPLC->ESI MS Mass Spectrometry m/z 275 & 277 ESI->MS Decision Isotope Ratio 1:1 Match? MS->Decision Pass Purity Confirmed No Co-elution Decision->Pass Yes Fail Impurity Detected (Degradation/Byproduct) Decision->Fail No

Figure 1: LC-MS/MS workflow and impurity detection pathways for the brominated intermediate.

Self-Validating LC-MS Protocol

To ensure absolute trustworthiness, the following LC-MS/MS protocol integrates built-in validation checks (System Suitability and Matrix Spikes) to prevent false positives or ion suppression.

Reagents and Sample Preparation
  • Solvents: Use strictly LC-MS grade water and acetonitrile. Standard HPLC-grade solvents contain trace metal ions and organic contaminants that cause ion suppression and ghost peaks in the mass spectrometer[8].

  • Diluent: Methanol:Water (50:50, v/v) maintained at 4°C to prevent solvolysis of the ester or degradation of the bromohydrin.

  • Sample Concentration: 1.0 mg/mL for full-scan purity; diluted to 10 ng/mL for trace impurity quantification[7].

Chromatographic Conditions (UHPLC)

A mild gradient is employed to ensure the bromohydrin remains intact during elution.

  • Column: C18, 1.7 µm, 2.1 x 100 mm (ensures sharp peaks and minimal on-column residence time).

  • Mobile Phases: Mobile Phase A (0.1% Formic Acid in LC-MS Grade Water) and Mobile Phase B (0.1% Formic Acid in LC-MS Grade Acetonitrile). Formic acid promotes protonation for ESI+.

  • Column Temperature: 30°C (strictly controlled to prevent thermal degradation).

Table 2: Gradient Elution Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)
0.09550.3
1.09550.3
6.040600.3
8.010900.3
10.09550.3
Mass Spectrometry Parameters (ESI+)
  • Ionization Mode: Electrospray Ionization in Positive mode (ESI+). The phenolic and ester groups readily accept protons to form [M+H]+ ions.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C (optimized to balance solvent evaporation without degrading the analyte).

  • Target m/z: 275.0 ( [M(79Br)+H]+ ) and 277.0 ( [M(81Br)+H]+ ).

System Validation & Causality
  • Blank Injection: Run the diluent first. Why? To prove that no carryover or background matrix interference exists at the m/z 275/277 channels.

  • Isotope Ratio Check: The software must confirm the 1:1 ratio of the 275/277 peaks. Why? A deviation from this ratio indicates a co-eluting non-brominated impurity artificially inflating one of the masses.

  • Spike Recovery: Spike known concentrations of potential genotoxic impurities (PGIs) at the 0.1% threshold. Why? To validate that the method achieves the required Limit of Quantitation (LOQ) without matrix-induced ion suppression[7].

Conclusion

Validating the purity of Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate demands an analytical technique that respects the molecule's thermal lability while providing uncompromising specificity. While HPLC-UV serves as a quantitative yardstick, LC-MS delivers the qualitative fingerprint required to confidently identify co-eluting impurities and degradation products[3][4]. By implementing the self-validating LC-MS protocol outlined above, pharmaceutical researchers can secure the integrity of their synthetic pipeline from the intermediate stage onward.

References[2] Tianming Pharmaceuticals. "Analytical Method Development for Intermediate Purity & Impurities: LC–MS Is No Longer Optional for Complex Intermediates." tianmingpharm.com. Verify Source[1] Manasa Life Sciences. "Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate." manasalifesciences.com.Verify Source[3] Prime Labs. "HPLC vs. LC-MS: Which Purity Test Actually Matters?" getprimelabs.com. Verify Source[7] Chen, Y., et al. "Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials." nih.gov (PMC). Verify Source[8] Pure Synth. "LCMS-Grade vs. HPLC-Grade Solvents: Why Purity Matters." pure-synth.com. Verify Source[5] Benchchem. "A Head-to-Head Battle: LC-MS/MS vs. HPLC-UV for Carisbamate Analysis in Research and Development." benchchem.com. Verify Source[6] International Journal of Scientific Research and Technology. "Comparative Study of UV And HPLC Methods for Estimation of Drug." ijsrtjournal.com. Verify Source[4] PubMed. "Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets." nih.gov.Verify Source

Sources

Validation

"in vitro testing of compounds synthesized from Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate"

An In-Depth Comparative Guide to the In Vitro Evaluation of Novel Compounds Derived from Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate Authored by a Senior Application Scientist This guide provides a comprehensive...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the In Vitro Evaluation of Novel Compounds Derived from Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the in vitro characterization of novel therapeutic candidates synthesized from the versatile chemical intermediate, Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate[1]. As derivatives of a salicylate scaffold, these compounds present a promising avenue for discovering new agents with potential anti-inflammatory, analgesic, or anticancer properties. The strategic selection and rigorous execution of in vitro assays are paramount in the early drug discovery pipeline to identify lead candidates, elucidate their mechanisms of action, and de-risk progression into more complex biological systems.

This document is structured to guide researchers through a logical cascade of experiments, from initial safety profiling to specific bioactivity and mechanistic assays. We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and present a model for comparative data analysis.

Foundational Step: Cytotoxicity Profiling

Before assessing any specific therapeutic activity, it is critical to determine the concentration range at which a compound is toxic to cells. This step prevents misleading results in subsequent assays where a decrease in a biological signal might be due to cell death rather than a specific inhibitory effect.

Rationale for Assay Selection

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, robust, and cost-effective colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[2][3] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, a quantifiable process.[2] This assay provides a clear IC50 (half-maximal inhibitory concentration) value, representing the compound concentration that reduces cell viability by 50%.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate human cell lines (e.g., HEK293 for general toxicity, or a disease-relevant line like MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare a serial dilution of the synthesized compounds (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the old medium with the compound-containing medium. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no-treatment" control.

  • Incubation: Incubate the plate for a predetermined period, typically 24 to 48 hours, depending on the cell line's doubling time.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value using non-linear regression analysis.[4]

Primary Bioactivity Screen: Anti-Inflammatory Potential

Given the structural relation to salicylic acid, a primary screen for anti-inflammatory activity is a logical next step. A well-established model involves using lipopolysaccharide (LPS) to stimulate an inflammatory response in macrophage-like cells, leading to the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[5]

Rationale for Assay Selection

The human monocytic cell line THP-1, differentiated into macrophages, provides a physiologically relevant system for studying inflammatory responses.[5] Measuring the inhibition of LPS-induced TNF-α secretion is a direct and robust indicator of a compound's potential anti-inflammatory effect. The amount of secreted TNF-α can be accurately quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Workflow for Anti-Inflammatory Screening

G cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis seed Seed THP-1 Monocytes diff Differentiate with PMA (e.g., 100 ng/mL, 48h) seed->diff rest Rest Cells in Fresh Medium (24h) diff->rest pre_treat Pre-treat with Synthesized Compounds (1h) rest->pre_treat stim Stimulate with LPS (e.g., 100 ng/mL, 4-6h) pre_treat->stim collect Collect Supernatant stim->collect elisa Quantify TNF-α via ELISA collect->elisa calc Calculate % Inhibition vs. LPS-only Control elisa->calc ic50 Determine IC50 Value calc->ic50 G cluster_workflow Enzyme Inhibition Assay Workflow reagents Prepare Reagents: - Enzyme (e.g., COX-2) - Substrate (e.g., Arachidonic Acid) - Test Compound - Buffer incubation Incubate Enzyme with Test Compound / Vehicle reagents->incubation reaction Initiate Reaction by Adding Substrate incubation->reaction detection Stop Reaction & Measure Product Formation (e.g., Colorimetric/Fluorometric) reaction->detection analysis Calculate % Inhibition and Determine IC50 detection->analysis

Caption: A generalized workflow for in vitro enzyme inhibition screening.

Experimental Protocol: COX-2 Inhibition Assay (Generic)
  • Reagent Preparation: Prepare assay buffer, purified recombinant COX-2 enzyme, a suitable substrate (e.g., arachidonic acid), and a detection probe according to the assay kit's instructions.

  • Compound Addition: To a 96-well plate, add the assay buffer, enzyme, and varying concentrations of the synthesized compounds or a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

  • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate for the time specified in the protocol (e.g., 10 minutes).

  • Detection: Add a stop solution or a detection reagent that reacts with the product (e.g., Prostaglandin G2) to generate a fluorescent or colorimetric signal.

  • Data Acquisition: Read the plate using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of COX-2 inhibition relative to the vehicle control and determine the IC50 value for each compound.

Comparative Data Analysis

The ultimate goal of this testing cascade is to compare the novel synthesized compounds against each other and against a relevant standard or alternative drug. Summarizing the quantitative data in a clear, structured table is essential for decision-making.

Table 1: Comparative In Vitro Profile of Synthesized Compounds
CompoundCytotoxicity IC50 (µM)Anti-Inflammatory IC50 (µM)COX-2 Inhibition IC50 (µM)COX-1 Inhibition IC50 (µM)Selectivity Index (COX-1/COX-2)
Derivative A > 1005.21.525.517.0
Derivative B 75.415.812.318.41.5
Derivative C 22.12.10.820.125.1
Ibuprofen (Std.) > 20010.58.05.00.6

Data are exemplary and for illustrative purposes only.

Interpretation of Results
  • Derivative A: Shows good potency in the anti-inflammatory and COX-2 assays with no cytotoxicity. It has a favorable selectivity profile for COX-2.

  • Derivative B: Is less potent and shows no selectivity for COX-2 over COX-1. It also exhibits some cytotoxicity at higher concentrations.

  • Derivative C: Is the most potent compound in the functional and enzymatic assays and is highly selective for COX-2. However, its therapeutic window is narrower due to its higher cytotoxicity, which must be considered.

  • Comparison to Standard: Derivatives A and C show superior potency and selectivity compared to the non-selective NSAID standard, Ibuprofen, marking them as promising candidates for further investigation.

Conclusion

This guide outlines a systematic and logical approach to the initial in vitro characterization of novel compounds synthesized from Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate. By progressing from broad cytotoxicity screening to specific anti-inflammatory and mechanistic enzyme inhibition assays, researchers can efficiently and effectively identify lead compounds. The comparative analysis of potency, selectivity, and toxicity, as demonstrated, is crucial for selecting candidates with the most promising therapeutic potential for advancement into preclinical development.

References

  • De-Kun, L., et al. (2005). Development of an in vitro screening assay to test the anti-inflammatory properties of dietary supplements and pharmacologic agents. PubMed. Available at: [Link]

  • Biobide. (n.d.). What is an Inhibition Assay? Biobide Blog. Available at: [Link]

  • BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Available at: [Link]

  • BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. Available at: [Link]

  • Amsbio. (n.d.). Enzyme Activity Assays. Amsbio. Available at: [Link]

  • MDPI. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Available at: [Link]

  • Al-Yasari, I. H., et al. (2024). AI for In vitro Evaluation of Anti-Inflammatory Effects of Novel Therapeutic Agents on Human Microglial Cells. PMC. Available at: [Link]

  • ResearchGate. (n.d.). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. Available at: [Link]

  • Manasa Life Sciences. (n.d.). Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate. Manasa Life Sciences. Available at: [Link]

  • ACS Publications. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Publications. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2026). IN-VITRO ANTI-INFLAMMATORY ASSESSMENT OF PLANT-DERIVED NATURAL PRODUCTS AS NOVEL DRUG LEADS. IJPSR. Available at: [Link]

  • PMC. (n.d.). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. PMC. Available at: [Link]

  • MDPI. (2009). Synthesis and in Vitro Cytotoxic Activity of Compounds with Pro-Apoptotic Potential. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Cytotoxicity of the synthetic compounds. MTT assays of cell viability... ResearchGate. Available at: [Link]

  • SciELO. (n.d.). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. Available at: [Link]

  • PMC. (n.d.). Methyl 5-acetyl-2-hydroxybenzoate derivatives. PMC. Available at: [Link]

  • MDPI. (2023). Bioactivity-Guided Synthesis: In Silico and In Vitro Studies of β-Glucosidase Inhibitors to Cope with Hepatic Cytotoxicity. MDPI. Available at: [Link]

  • Diva-Portal.org. (n.d.). Synthesis of bioactive compounds. Diva-Portal.org. Available at: [Link]

  • PMC. (n.d.). Methyl 5-bromo-2-hydroxybenzoate. PMC. Available at: [Link]

  • ResearchGate. (2026). Synthesis and in vitro bioactivity study of new hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid. ResearchGate. Available at: [Link]

  • Frontiers. (2022). (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) Benzoate Protects Against Oxidative Stress Injury in PC12 Cells Exposed to H2O2 Through Activation of Nrf2 Pathway. Frontiers. Available at: [Link]

  • PMC. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. PMC. Available at: [Link]

  • ScienceDirect. (2024). In vitro pharmacologic profiling aids systemic toxicity assessment of chemicals. ScienceDirect. Available at: [Link]

Sources

Comparative

"confirming the structure of Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate reaction products"

Analytical Methodologies for the Structural Confirmation of Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate: A Comparative Guide Introduction Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate is a critical syntheti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Analytical Methodologies for the Structural Confirmation of Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate: A Comparative Guide

Introduction

Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate is a critical synthetic intermediate in the manufacturing of β2​ -adrenergic receptor agonists, such as salbutamol and salmeterol[1][2]. It is typically synthesized via the reduction of its α -bromoketone precursor, methyl 5-(2-bromoacetyl)-2-hydroxybenzoate[3][4].

Confirming the structure of this reaction product is analytically challenging. The reduction step (often utilizing NaBH4​ ) carries the risk of two major side reactions: over-reduction (cleavage of the labile C–Br bond) and epoxide formation (intramolecular SN​2 displacement of the bromide by the newly formed alkoxide)[4][5]. As a Senior Application Scientist, I have compiled this guide to objectively compare the performance of High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Fourier Transform Infrared (FT-IR) spectroscopy in confirming the structural integrity of this specific intermediate.

Part 1: Comparative Overview of Analytical Methodologies

To establish a self-validating analytical pipeline, researchers must select techniques that offer complementary data. Table 1 compares the performance of the three primary methodologies.

Table 1: Performance Comparison of Analytical Techniques

Parameter1D/2D NMR SpectroscopyLC-ESI-HRMSATR-FT-IR Spectroscopy
Primary Utility Regiochemistry & Spin SystemsExact Mass & Isotopic PatternFunctional Group Conversion
Halogen Confirmation Indirect (via chemical shift)Direct (1:1 79Br/81Br ratio)Poor (C-Br stretch is weak)
Ketone Alcohol ID Excellent (Loss of C=O, new CH-OH)Moderate (Mass shift of +2 Da)Excellent (Loss of 1680 cm −1 )
Throughput / Speed Moderate (Requires sample prep)High (Coupled with LC)Very High (Direct solid analysis)
Cost per Analysis HighHighLow

Part 2: High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS is the most definitive tool for confirming that the bromine atom has not been lost during reduction. Bromine possesses a distinct isotopic signature due to the nearly 1:1 natural abundance of 79Br and 81Br . If the product has undergone over-reduction to methyl 5-ethyl-2-hydroxybenzoate, this signature will vanish, and the mass will shift significantly.

Experimental Protocol (LC-ESI-MS):

  • Sample Preparation: Dissolve 1 mg of the product in 1 mL of LC-MS grade Methanol.

  • Chromatography: Inject 2 μ L onto a C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.8 μ m). Elute using a gradient of Water/Acetonitrile (0.1% Formic Acid).

  • Ionization: Operate the Electrospray Ionization (ESI) source in positive ion mode.

  • Validation: Extract the ion chromatograms for the calculated [M+H]+ masses.

Table 2: Expected HRMS Isotopic Pattern (Formula: C10​H11​BrO4​ )

IsotopeCalculated Exact MassExpected [M+H]+ ( m/z )Relative Abundance
79Br 273.9841 Da274.9919~100%
81Br 275.9820 Da276.9899~97.3%

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: While HRMS confirms the molecular formula, NMR is the gold standard for regiochemistry. The precursor ketone exhibits a sharp singlet near 4.4 ppm for the −CH2​Br group[6]. Upon reduction, this singlet is replaced by an AMX spin system: a methine proton ( −CH(OH)− ) and two diastereotopic methylene protons ( −CH2​Br ). Crucial Methodological Choice: DMSO- d6​ must be used instead of CDCl3​ . DMSO strongly hydrogen-bonds with the newly formed aliphatic hydroxyl group, preventing rapid proton exchange and allowing the −OH proton to be visible as a distinct doublet, confirming the alcohol's presence.

Experimental Protocol (1D 1 H NMR):

  • Sample Preparation: Dissolve 15 mg of the dried product in 0.6 mL of anhydrous DMSO- d6​ .

  • Acquisition: Acquire a standard 1D 1 H spectrum at 400 MHz (minimum 16 scans, 10-second relaxation delay to ensure accurate integration).

  • Validation: Integrate the ester methyl group (set to 3.00) and verify that the aromatic protons integrate to exactly 3.00, and the new methine proton integrates to 1.00.

Table 3: Expected 1 H NMR Signal Assignments in DMSO- d6​

Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentCausality / Note
~10.50Singlet (broad)1HPhenolic −OH Highly deshielded due to intramolecular H-bond with ester.
~7.80, 7.40, 6.90d, dd, d3HAromatic ProtonsConfirms the 1,2,5-substitution pattern remains intact.
~5.50Doublet1HAliphatic −OH Visible only in aprotic, strongly H-bonding solvents like DMSO.
~4.75Multiplet1H −CH(OH)− Shifted upfield from the ketone precursor; confirms reduction.
~3.90Singlet3H −COOCH3​ Internal integration standard.
~3.50 – 3.65Multiplet2H −CH2​Br Diastereotopic protons split by the adjacent chiral center.

Part 4: Visualizing the Analytical Workflows

To ensure a robust Quality Control (QC) pipeline, the structural confirmation should follow a logical decision tree. The diagrams below illustrate the reaction workflow and the specific logic applied to NMR interpretation.

G A Precursor: Methyl 5-(2-bromoacetyl) -2-hydroxybenzoate B Reduction (e.g., NaBH4) A->B C Product: Methyl 5-(2-bromo-1-hydroxyethyl) -2-hydroxybenzoate B->C D HRMS Analysis (Confirm Br Isotope & Mass) C->D E 1H/13C NMR Analysis (Confirm CH-OH Spin System) C->E F ATR-FTIR Analysis (Confirm OH vs C=O) C->F

Fig 1: Reaction and parallel analytical confirmation workflow.

G Start 1H NMR Spectrum (DMSO-d6) Q1 Peak at ~10.5 ppm? Start->Q1 A1 Phenolic OH Intact Q1->A1 Yes Fail Impurity / Side Product Q1->Fail No Q2 Peak at ~4.75 ppm (m)? A1->Q2 A2 Ketone Reduced (CH-OH formed) Q2->A2 Yes Q2->Fail No Q3 Peaks at ~3.5 ppm (m)? A2->Q3 A3 CH2-Br Intact (No over-reduction) Q3->A3 Yes Q3->Fail No

Fig 2: NMR interpretation logic tree for structural validation.

References

  • Process for the preparation of salmeterol and its intermediates. (Patent WO2012032546A2). WIPO (PCT).
  • Synthesis method of levosalbutamol hydrochloride. (Patent CN115286521B). Google Patents.
  • Methyl 5-acetylsalicylate (CAS No: 16475-90-4) API Intermediate Manufacturers. Apicule. Retrieved from:[Link]

  • Manufacture of API and Intermediate Products - Environmental Clearance. Ministry of Environment, Forest and Climate Change (India). Retrieved from:[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.